molecular formula C6H11NO4 B12387397 Acetyl-L-threonine-d5

Acetyl-L-threonine-d5

Cat. No.: B12387397
M. Wt: 166.19 g/mol
InChI Key: PEDXUVCGOLSNLQ-BNHQJBJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-L-threonine-d5 is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

166.19 g/mol

IUPAC Name

(3R)-2,3-dideuterio-3-hydroxy-2-[(2,2,2-trideuterioacetyl)amino]butanoic acid

InChI

InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5?/m1/s1/i2D3,3D,5D

InChI Key

PEDXUVCGOLSNLQ-BNHQJBJBSA-N

Isomeric SMILES

[2H][C@@](C)(C([2H])(C(=O)O)NC(=O)C([2H])([2H])[2H])O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-L-threonine-d5 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Acetyl-L-threonine-d5 is a deuterated form of N-acetyl-L-threonine, an acetylated derivative of the essential amino acid L-threonine. The incorporation of five deuterium (B1214612) atoms into the molecule makes it a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and as a tracer for metabolic studies. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and a visualization of the metabolic pathways of its non-deuterated counterpart.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in experimental settings, influencing factors such as solubility in various solvents and behavior in analytical instruments.

PropertyValue
Molecular Formula C₆H₆D₅NO₄
Molecular Weight 166.19 g/mol
Isotopic Purity Typically ≥98%
Physical Form Solid
Solubility Soluble in water. The solubility of the non-deuterated form, L-threonine, is 97 g/L in water at 25°C, which can be used as an estimate.[1]
Melting Point The melting point of the non-deuterated L-threonine is approximately 256°C (with decomposition).[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the N-acetylation of amino acids is the use of acetic anhydride (B1165640). This protocol can be adapted for the synthesis of this compound by starting with L-threonine-d5.

Materials and Equipment:

  • L-threonine-d5

  • Acetic anhydride

  • Glacial acetic acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Lyophilizer (optional)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 molar equivalent of L-threonine-d5 in 4-7 molar equivalents of glacial acetic acid.[2]

  • Heating and Stirring: Gently heat the mixture to 50-60°C with continuous stirring until the L-threonine-d5 is completely dissolved. Maintain this temperature for 1-2 hours.[2]

  • Acetylation: Slowly add 1.2 molar equivalents of acetic anhydride to the reaction mixture dropwise.

  • Reaction: Continue to stir the reaction mixture at 50-60°C for an additional 2-3 hours to ensure the completion of the acetylation.

  • Removal of Acetic Acid: Remove the glacial acetic acid by distillation under reduced pressure using a rotary evaporator.[2]

  • Crystallization: To the resulting residue, add a minimal amount of cold deionized water and stir to induce crystallization. Cooling the mixture in an ice bath can facilitate this process.[2]

  • Isolation and Drying: Isolate the crystalline this compound by filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and dry them under vacuum or by lyophilization.[2]

  • Characterization: Confirm the identity and purity of the synthesized this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The isotopic enrichment can be determined by MS.[2]

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of endogenous N-acetyl-L-threonine in biological samples due to its similar chemical and physical properties and distinct mass.

Materials and Equipment:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Analytical column suitable for amino acid analysis (e.g., HILIC or mixed-mode column)

  • This compound (internal standard)

  • Biological sample (e.g., plasma, urine, tissue homogenate)

  • Acetonitrile (B52724)

  • Formic acid

  • Ammonium (B1175870) formate

  • Protein precipitation reagent (e.g., trichloroacetic acid, sulfosalicylic acid, or cold acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the known concentration of this compound.

    • Alternatively, for protein precipitation with an acid, mix 100 µL of plasma with 10 µL of 30% sulfosalicylic acid.[3][4] After vortexing and incubation, centrifuge the sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis. If acid precipitation was used, dilute the supernatant with a solution containing the internal standard.[3][4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject an appropriate volume of the prepared sample onto the analytical column.

      • Use a gradient elution with mobile phases suitable for separating polar analytes like amino acids. A common mobile phase combination is:

        • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

        • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Mass Spectrometric Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Monitor the specific multiple reaction monitoring (MRM) transitions for both N-acetyl-L-threonine and this compound. The precursor ions will be the [M+H]⁺ ions, and the product ions will be characteristic fragments.

      • The mass difference of 5 Da between the analyte and the internal standard allows for their distinct detection.

  • Quantification:

    • Generate a calibration curve using known concentrations of unlabeled N-acetyl-L-threonine spiked with a constant concentration of this compound.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and the unknown samples.

    • Determine the concentration of N-acetyl-L-threonine in the biological samples by interpolating their peak area ratios on the calibration curve.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, it is a tool to study the metabolism of L-threonine. The metabolic fate of L-threonine is of significant interest in various biological contexts.

Metabolic Pathways of L-Threonine

The following diagram illustrates the major metabolic pathways of L-threonine in microorganisms and mammals.

Threonine_Metabolism Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Phosphohomoserine O_Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine kinase L_Threonine L_Threonine O_Phosphohomoserine->L_Threonine Threonine synthase Alpha_Ketobutyrate Alpha_Ketobutyrate L_Threonine->Alpha_Ketobutyrate Threonine dehydratase Glycine Glycine L_Threonine->Glycine Threonine aldolase Acetyl_CoA Acetyl_CoA L_Threonine->Acetyl_CoA Threonine dehydrogenase Propionyl_CoA Propionyl_CoA Alpha_Ketobutyrate->Propionyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA->TCA_Cycle Pyruvate Pyruvate Glycine->Pyruvate Acetyl_CoA->TCA_Cycle

Caption: Major metabolic pathways of L-threonine biosynthesis and degradation.

Experimental Workflow for Quantitative Analysis

The following diagram outlines a typical experimental workflow for the quantification of an analyte in a biological sample using a deuterated internal standard like this compound.

LCMS_Workflow start Start sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep add_is Addition of This compound (Internal Standard) sample_prep->add_is centrifugation Centrifugation add_is->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_injection LC Injection supernatant_transfer->lc_injection chromatography Chromatographic Separation lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_analysis Data Analysis (Peak Integration, Ratio Calculation) ms_detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification end End quantification->end

Caption: A typical workflow for LC-MS/MS quantification using a deuterated internal standard.

References

A Technical Guide to the Synthesis and Purification of Deuterated Acetyl-L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of deuterated N-acetyl-L-threonine, a stable isotope-labeled amino acid derivative with significant applications in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based proteomics. This document outlines a strategic two-step synthetic pathway involving N-acetylation of L-threonine followed by a base-catalyzed deuterium (B1214612) exchange. Detailed experimental protocols, purification methodologies, and analytical characterization techniques are presented to ensure the production of a high-purity, chirally stable final product.

Overview of the Synthetic and Purification Strategy

The synthesis of deuterated N-acetyl-L-threonine is most effectively achieved through a sequential process:

  • N-Acetylation of L-Threonine: The initial step involves the protection of the amino group of L-threonine via acetylation. This is a crucial step as it prevents unwanted side reactions during the subsequent deuteration process and can influence the rate and regioselectivity of the deuterium exchange.

  • Deuteration of N-Acetyl-L-Threonine: The acetylated intermediate then undergoes hydrogen-deuterium (H/D) exchange at specific positions. Base-catalyzed exchange in a deuterated solvent is a common and effective method. This approach targets the acidic protons, primarily at the α-carbon. It is important to note that deuteration of the hydroxyl proton will also occur but is readily exchangeable with protic solvents.

  • Purification: The final deuterated product is purified to remove unreacted starting materials, byproducts, and any potential chiral impurities. A combination of crystallization and chiral high-performance liquid chromatography (HPLC) is recommended to achieve high chemical and enantiomeric purity.

  • Analytical Characterization: The identity, purity, and extent of deuteration of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The following diagram illustrates the logical workflow for this process:

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis L-Threonine L-Threonine N_Acetylation N-Acetylation (Acetic Anhydride) L-Threonine->N_Acetylation N_Acetyl_L_Threonine N-Acetyl-L-Threonine N_Acetylation->N_Acetyl_L_Threonine Deuteration Deuteration (Base-catalyzed H/D Exchange) N_Acetyl_L_Threonine->Deuteration Crude_Deuterated_Product Crude Deuterated N-Acetyl-L-Threonine Deuteration->Crude_Deuterated_Product Crystallization Crystallization Crude_Deuterated_Product->Crystallization Chiral_HPLC Chiral HPLC Crystallization->Chiral_HPLC Pure_Product Pure Deuterated N-Acetyl-L-Threonine Chiral_HPLC->Pure_Product Analysis Analytical Characterization (NMR, MS) Pure_Product->Analysis

Caption: Overall workflow for the synthesis and purification of deuterated N-acetyl-L-threonine.

Experimental Protocols

Synthesis of N-Acetyl-L-Threonine

This protocol describes the N-acetylation of L-threonine using acetic anhydride (B1165640).

Materials:

  • L-Threonine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 molar equivalent of L-threonine in 4-7 molar equivalents of glacial acetic acid.

  • Gently heat the mixture to 40-70°C with continuous stirring until the L-threonine is completely dissolved.

  • Slowly add 1.0 to 1.4 molar equivalents of acetic anhydride to the reaction mixture dropwise over a period of 1 to 5 hours while maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-4 hours.

  • Remove the acetic acid and excess acetic anhydride by vacuum distillation.

  • To the resulting residue, add deionized water (1 to 3 times the initial mass of the amino acid) and stir to induce crystallization. Cooling the mixture in an ice bath can aid this process.

  • Isolate the crystalline N-acetyl-L-threonine by filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the product under vacuum to yield N-acetyl-L-threonine.

Expected Yield and Purity:

ParameterExpected Value
Yield 92% - 98%[1]
Purity (pre-crystallization) >95%
Purity (post-crystallization) >99%
Deuteration of N-Acetyl-L-Threonine

This protocol outlines the base-catalyzed hydrogen-deuterium exchange on N-acetyl-L-threonine. This method primarily targets the α-proton.

Materials:

  • N-Acetyl-L-Threonine

  • Deuterium Oxide (D₂O)

  • Sodium Deuteroxide (NaOD) in D₂O or other suitable base

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve N-acetyl-L-threonine in D₂O in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add a catalytic amount of a strong base, such as a solution of sodium deuteroxide in D₂O.

  • Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the α-proton signal.

  • After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with deuterated acid (e.g., DCl in D₂O) to a pH of approximately 7.

  • Remove the D₂O under reduced pressure to obtain the crude deuterated N-acetyl-L-threonine.

Note on Stereochemical Integrity: Base-catalyzed deuteration at the α-carbon can lead to racemization.[2] Therefore, chiral purification is a critical subsequent step.

Expected Deuteration Levels:

PositionExpected Deuteration Level
α-proton >95%[2]
Hydroxyl proton >99% (readily exchangeable)
Methyl protons (acetyl) Minimal
Methyl protons (threonine side chain) Minimal
β-proton Minimal under these conditions

Purification of Deuterated N-Acetyl-L-Threonine

A two-step purification process is recommended to ensure high chemical and enantiomeric purity of the final product.

Recrystallization

Recrystallization is an effective method for removing bulk impurities.

Procedure:

  • Dissolve the crude deuterated N-acetyl-L-threonine in a minimal amount of hot deionized water.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution briefly heated before hot filtration to remove the carbon.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small volume of cold deionized water, and dry under vacuum.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for separating the L- and D-enantiomers that may have formed during the deuteration step.

Typical HPLC Parameters:

ParameterSpecification
Column Chiral stationary phase (e.g., teicoplanin-based like Astec CHIROBIOTIC® T)[3]
Mobile Phase A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate)
Detection UV or Mass Spectrometry (MS)
Mode Preparative or semi-preparative for isolation of the L-enantiomer

The specific mobile phase composition and gradient will need to be optimized for the best separation of the N-acetyl-L-threonine enantiomers.

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity, purity, and the extent and location of deuteration.

Analytical TechniquePurposeKey Observations
¹H NMR Structural confirmation and determination of deuteration levelDisappearance or significant reduction of the signal corresponding to the α-proton.
²H NMR Direct detection of deuteriumA signal corresponding to the chemical shift of the α-deuteron.
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichmentAn increase in the molecular ion peak corresponding to the number of incorporated deuterium atoms.
Chiral HPLC Determination of enantiomeric purityA single peak corresponding to the L-enantiomer, with the absence of the D-enantiomer peak.

Signaling Pathways and Logical Relationships

The synthesis of deuterated acetyl-l-threonine does not directly involve biological signaling pathways. However, the logical relationship of the synthesis and purification steps can be visualized.

Synthesis_Logic cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start L-Threonine Step1 Acetylation Start->Step1 Intermediate N-Acetyl-L-Threonine Step1->Intermediate Step2 Deuteration Intermediate->Step2 Crude Crude Deuterated Product Step2->Crude Purify1 Recrystallization Crude->Purify1 Purify2 Chiral HPLC Purify1->Purify2 Final Pure Deuterated N-Acetyl-L-Threonine Purify2->Final Analysis NMR & MS Final->Analysis

Caption: Logical flow of the synthesis, purification, and analysis of deuterated N-acetyl-L-threonine.

This comprehensive guide provides the necessary theoretical and practical framework for the successful synthesis and purification of deuterated N-acetyl-L-threonine. Adherence to these protocols and analytical methods will enable researchers to produce a high-quality product suitable for a wide range of scientific applications.

References

Acetyl-L-threonine-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-L-threonine-d5, a deuterated isotopologue of N-acetyl-L-threonine. This document details its chemical properties, outlines relevant experimental protocols, and discusses its metabolic context. The information is intended to support researchers in utilizing this compound as an internal standard in quantitative mass spectrometry assays and in metabolic tracing studies.

Core Compound Data

Quantitative data for this compound and its unlabeled counterpart are summarized below for direct comparison.

PropertyThis compoundN-Acetyl-L-threonine (Unlabeled)
CAS Number Not explicitly assigned; often referenced by the unlabeled CAS number in commercial listings.17093-74-2[1][2][3]
Molecular Formula C₆H₆D₅NO₄[4]C₆H₁₁NO₄[2][3]
Molecular Weight 166.19 g/mol [4]161.16 g/mol [2]
Synonyms N-Acetyl-L-threonine-d5, N-(Acetyl-d3)-L-threonine-2,3-d2N-acetylthreonine, Ac-Thr-OH[2]

Metabolic Context and Signaling Pathways

N-acetyl-L-threonine is primarily involved in metabolic processes rather than direct cell signaling. The degradation of N-acetyl-L-threonine is a straightforward enzymatic reaction.

The primary enzyme responsible for the breakdown of N-acetyl-L-threonine is Aminoacylase-1 (ACY1).[5] This cytosolic, zinc-dependent enzyme catalyzes the hydrolysis of the N-acetyl group from a variety of N-acetylated amino acids.[5] The reaction yields L-threonine and acetate.[5]

While N-acetyl-L-threonine itself is not a signaling molecule, its degradation products are integrated into central metabolic pathways that are closely linked to major cellular signaling networks.[5]

  • L-threonine and the mTORC1 Pathway: The released L-threonine contributes to the intracellular amino acid pool. The mTORC1 pathway, a critical regulator of cell growth and proliferation, is sensitive to amino acid availability and can be activated by sufficient levels of amino acids.[5]

  • Acetate and the AMPK Pathway: Acetate can be converted to acetyl-CoA, a key metabolite that influences the cellular energy status (the AMP/ATP ratio). The AMP-activated protein kinase (AMPK) pathway senses this ratio and acts as a master regulator of cellular energy homeostasis.[5]

The following diagram illustrates the degradation of N-acetyl-L-threonine and the subsequent involvement of its products in broader metabolic and signaling contexts.

Metabolic Fate of N-Acetyl-L-threonine NAT N-Acetyl-L-threonine-d5 ACY1 Aminoacylase-1 (ACY1) NAT->ACY1 Hydrolysis LThreonine L-Threonine-d2 ACY1->LThreonine Acetate Acetate-d3 ACY1->Acetate mTORC1 mTORC1 Pathway LThreonine->mTORC1 activates ProteinSynth Protein Synthesis LThreonine->ProteinSynth AcetylCoA Acetyl-CoA-d3 Acetate->AcetylCoA AMPK AMPK Pathway Metabolism Central Metabolism Metabolism->AMPK regulates AcetylCoA->Metabolism

Caption: Degradation of N-acetyl-L-threonine and metabolic integration.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the deuteration of L-threonine followed by N-acetylation.

1. Deuteration of L-threonine:

  • Principle: This procedure utilizes a metal-catalyzed hydrogen-deuterium exchange reaction under hydrothermal conditions.

  • Materials: L-threonine, Deuterium (B1214612) oxide (D₂O, 99.9 atom % D), Platinum on carbon (Pt/C, 10 wt. %).

  • Procedure:

    • In a high-pressure reaction vessel, dissolve L-threonine in D₂O.

    • Add a catalytic amount of Pt/C.

    • Seal the vessel and heat to a specified temperature (e.g., 150-200 °C) for a defined period (e.g., 24-48 hours) to facilitate H/D exchange.

    • After cooling, filter the reaction mixture to remove the catalyst.

    • Lyophilize the filtrate to obtain deuterated L-threonine (L-threonine-d5).

    • Confirm the degree of deuteration using NMR or mass spectrometry.

2. N-acetylation of L-threonine-d5:

  • Principle: The amino group of the deuterated L-threonine is acetylated using acetic anhydride (B1165640) in an appropriate solvent.

  • Materials: L-threonine-d5, Acetic anhydride-d6, an appropriate solvent (e.g., acetic acid or an aqueous solution).

  • Procedure:

    • Dissolve L-threonine-d5 in the chosen solvent.

    • Cool the solution in an ice bath.

    • Slowly add a molar excess of acetic anhydride-d6 to the solution while stirring.

    • Allow the reaction to proceed for several hours at room temperature.

    • The product, this compound, can be isolated by crystallization or chromatographic purification.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow start L-Threonine deuteration Deuteration (D2O, Pt/C) start->deuteration d_threonine L-Threonine-d5 deuteration->d_threonine acetylation N-acetylation (Acetic Anhydride-d6) d_threonine->acetylation crude_product Crude this compound acetylation->crude_product purification Purification (HPLC or Crystallization) crude_product->purification final_product Pure this compound purification->final_product analysis Analysis (MS, NMR) final_product->analysis

Caption: Synthesis and purification workflow for this compound.

Purification by Reversed-Phase HPLC
  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. N-acetylated amino acids are generally more hydrophobic than their parent amino acids.[6]

  • Instrumentation: A preparative HPLC system with a C18 reversed-phase column.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

    • B: 0.1% TFA in acetonitrile.[6]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Inject the sample onto the C18 column.

    • Elute the compound using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).[6]

    • Monitor the elution profile using a UV detector at 214 nm.[6]

    • Collect the fractions containing the purified product.

    • Combine the pure fractions and remove the solvent by lyophilization.

Analysis by Mass Spectrometry
  • Principle: Mass spectrometry (MS) is used to confirm the molecular weight and assess the isotopic purity of the deuterated compound. The deuterated internal standard is used for accurate quantification of the unlabeled analyte in complex matrices.[7]

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system (LC-MS).

  • Procedure for Isotopic Purity Assessment:

    • Prepare a solution of the purified this compound.

    • Infuse the solution directly into the mass spectrometer or inject it onto an LC column.

    • Acquire the mass spectrum in full scan mode.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the theoretical value.

    • Analyze the isotopic distribution to confirm the incorporation of five deuterium atoms and assess the isotopic purity.

  • Procedure for Quantitative Analysis using as an Internal Standard:

    • Spike a known concentration of this compound into the samples containing the unlabeled N-acetyl-L-threonine.

    • Prepare a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the deuterated internal standard.

    • Process the samples (e.g., protein precipitation or solid-phase extraction).[7]

    • Analyze the samples by LC-MS/MS using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the analyte concentration in the samples by interpolating from the calibration curve.

References

The Biological Significance of Acetylated Threonine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Acetylation of threonine residues, a nuanced and critical post-translational modification (PTM), plays a pivotal role in regulating a myriad of cellular processes. This technical guide provides an in-depth exploration of the biological significance of acetylated threonine derivatives, distinguishing between the widespread N-terminal acetylation and the more recently discovered O-acetylation. We delve into the molecular mechanisms, functional consequences, and the emerging therapeutic potential associated with these modifications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding, detailed experimental methodologies, and a summary of key quantitative data in the field.

Introduction to Threonine Acetylation

Protein acetylation is a fundamental mechanism for controlling protein function, stability, and interaction networks. While lysine (B10760008) acetylation has been extensively studied, the acetylation of threonine residues presents a distinct and equally important layer of regulation. Threonine acetylation can occur in two primary forms: N-terminal acetylation, where the acetyl group is added to the α-amino group of the N-terminal threonine, and O-acetylation, involving the addition of an acetyl group to the hydroxyl side chain of internal threonine residues. These modifications, though chemically similar in the functional group they introduce, have vastly different enzymatic machinery, prevalence, and biological consequences.

N-terminal acetylation is a highly abundant modification in eukaryotes, affecting a substantial portion of the proteome and playing a crucial role in protein homeostasis.[1][2] In contrast, O-acetylation of threonine is a more recently identified PTM, often associated with pathogenic interference of host signaling pathways.[3][4] This guide will elucidate the biological significance of both forms of threonine acetylation, providing a detailed examination of their roles in cellular signaling and their potential as targets for therapeutic intervention.

N-Terminal Threonine Acetylation

N-terminal acetylation is one of the most common protein modifications in eukaryotic organisms, with an estimated 80-90% of all human proteins undergoing this modification.[5] This process is largely irreversible and involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid.[5] For proteins with an N-terminal threonine, this modification is primarily catalyzed by the N-terminal acetyltransferase A (NatA) complex.[2][5]

The Role of NatA in N-Terminal Threonine Acetylation

The NatA complex is a key enzyme responsible for the N-terminal acetylation of a significant portion of the proteome.[1] It recognizes proteins with small N-terminal residues, including serine, alanine, glycine (B1666218), valine, cysteine, and threonine, after the initiator methionine has been cleaved.[2] The acetylation of the N-terminal threonine by NatA neutralizes the positive charge of the N-terminus, altering the protein's hydrophobicity and influencing its structure and function.[5]

Biological Significance of N-Terminal Threonine Acetylation

The acetylation of N-terminal threonine has profound implications for protein fate and function:

  • Protein Stability and Degradation: A primary role of N-terminal acetylation is in marking proteins for degradation through the Ac/N-end rule pathway.[5] In this pathway, the acetylated N-terminus is recognized by E3 ubiquitin ligases, such as Doa10 in yeast, which targets the protein for proteasomal degradation.[5] This modification can therefore act as a "degron," a signal for protein destruction from the moment of synthesis.[5]

  • Protein-Protein Interactions: The altered chemical properties of the acetylated N-terminus can modulate protein-protein interactions. By masking the positive charge and increasing hydrophobicity, this modification can either create or disrupt binding sites for other proteins.

  • Subcellular Localization: N-terminal acetylation can influence the subcellular localization of proteins, directing them to specific cellular compartments.

  • Crosstalk with Phosphorylation: N-terminal threonine residues can also be targets for phosphorylation. This creates a potential for competitive regulation between acetylation and phosphorylation, where the presence of one modification can prevent the addition of the other, leading to different functional outcomes.[5]

N-Acetyl-L-Threonine in Biotechnology and Nutrition

Beyond its role in protein modification, N-acetyl-L-threonine is utilized in various applications. It is a component of nutritional supplements aimed at enhancing protein synthesis and muscle recovery.[6] In the realm of biotechnology, it is being explored for its potential in metabolic engineering and synthetic biology.[6] Studies have also shown that N-acetyl-L-threonine is as effective as threonine in improving the quality of vegetable proteins deficient in this essential amino acid.[7]

O-Acetylation of Threonine

O-acetylation of threonine is a more recently discovered and less prevalent post-translational modification compared to N-terminal acetylation.[3] This modification involves the addition of an acetyl group to the hydroxyl side chain of threonine residues within a protein. A key example of this is mediated by the bacterial effector protein Yersinia outer protein J (YopJ) and its homologs.[3][4][8]

YopJ-Mediated O-Acetylation and Inhibition of Immune Signaling

YopJ, a virulence factor from the pathogenic bacteria Yersinia, acts as an acetyltransferase that targets serine and threonine residues in the activation loop of host MAP kinase kinases (MKKs) and IκB kinase β (IKKβ).[3] This O-acetylation physically blocks the phosphorylation of these kinases by their upstream activators, thereby inhibiting the MAPK and NF-κB signaling pathways.[3] This suppression of key immune signaling pathways is a crucial strategy employed by Yersinia to subvert the host's innate immune response.[3]

YopJ_Pathway_Inhibition LPS LPS / TNFα TLR4_TNFR TLR4 / TNFR LPS->TLR4_TNFR Upstream_Kinases Upstream Kinases TLR4_TNFR->Upstream_Kinases MKKs MKKs Upstream_Kinases->MKKs Phosphorylates IKK IKK Complex Upstream_Kinases->IKK Phosphorylates MAPKs MAPKs MKKs->MAPKs Phosphorylates IkappaB IκB IKK->IkappaB Phosphorylates Nucleus Nucleus MAPKs->Nucleus NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB->Nucleus Immune_Response Immune Response (Inflammation, Cytokines) Nucleus->Immune_Response YopJ YopJ (Acetyltransferase) YopJ->MKKs O-Acetylates (Inhibits Phosphorylation) YopJ->IKK O-Acetylates (Inhibits Phosphorylation)

Figure 1: Inhibition of MAPK and NF-κB signaling by YopJ-mediated O-acetylation.
Competition with Phosphorylation

A key biological significance of O-acetylation of threonine is its ability to compete directly with phosphorylation.[3][4][9] Since both modifications target the hydroxyl group of the threonine side chain, the presence of an acetyl group can prevent phosphorylation, and vice versa. This competition provides a direct mechanism for cross-regulation between these two critical PTMs, allowing for a fine-tuning of cellular signaling pathways.

Chemical Instability and Detection Challenges

O-acetylated threonine residues are chemically less stable than their N-acetylated counterparts.[10] This instability can lead to challenges in their detection using standard proteomic workflows, as the modification may be lost during sample preparation and analysis.[10] This suggests that the prevalence of O-acetylation may be underestimated, and specialized techniques may be required for its comprehensive identification and characterization.

Quantitative Data Summary

The following table summarizes the available quantitative data related to acetylated threonine derivatives and their biological effects. The data is currently limited, highlighting an area for future research.

Derivative/ProcessParameterValueOrganism/SystemReference
TCMDC-143160IC50 (TcTDH inhibition)3.5 µMTrypanosoma cruzi[11]
Human ProteomeN-terminal Acetylation~80-90% of proteinsHuman[5]
Yeast ProteomeN-terminal Acetylation~68% of proteinsSaccharomyces cerevisiae[2]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study acetylated threonine derivatives.

Identification of Acetylated Threonine Residues by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying protein acetylation.

MS_Workflow Protein_Extraction 1. Protein Extraction from Cells/Tissues Protein_Digestion 2. Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Enrichment 3. Enrichment of Acetylated Peptides (Immunoaffinity Purification) Protein_Digestion->Peptide_Enrichment LC_MS_MS 4. LC-MS/MS Analysis Peptide_Enrichment->LC_MS_MS Data_Analysis 5. Database Searching and Data Analysis LC_MS_MS->Data_Analysis Site_Identification Identification and Quantification of Acetylated Sites Data_Analysis->Site_Identification

Figure 2: General workflow for proteomic analysis of protein acetylation.

Protocol:

  • Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides using a protease such as trypsin.[12]

  • Enrichment of Acetylated Peptides: Due to the low stoichiometry of many acetylation events, it is often necessary to enrich for acetylated peptides. This is typically achieved through immunoaffinity purification using antibodies that specifically recognize acetylated lysine or, if available, acetylated threonine.[13][14]

  • LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the peptides in the mass spectrometer allows for the determination of the peptide sequence and the precise location of the acetylation site.[12]

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the acetylated peptides and proteins.[12]

Immunoblotting for Detection of Acetylated Proteins

Immunoblotting, or Western blotting, can be used to detect the acetylation of specific proteins.

Protocol:

  • Protein Separation: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Antibody Probing: The membrane is incubated with a primary antibody that specifically recognizes the acetylated form of the protein of interest or a pan-acetyl-threonine antibody, if available.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.[14]

In Vitro Acetylation Assays

To study the activity of acetyltransferases like YopJ, in vitro assays can be performed.

Protocol:

  • Recombinant Protein Purification: Purify the recombinant acetyltransferase (e.g., YopJ) and the substrate protein (e.g., MKK6).

  • Acetylation Reaction: Incubate the substrate protein with the acetyltransferase in the presence of acetyl-CoA.

  • Detection of Acetylation: The acetylation of the substrate can be detected by mass spectrometry to identify the modified residues or by immunoblotting using an antibody that recognizes the acetylated substrate.

Chemical Synthesis of Acetylated Threonine Derivatives

The chemical synthesis of acetylated threonine derivatives is crucial for producing standards for analytical techniques and for use in biochemical and cellular assays. Chemoselective O-acylation of unprotected hydroxyamino acids like threonine can be achieved under acidic conditions using acyl halides or anhydrides.[15] This method allows for the large-scale preparation of O-acyl derivatives.[15]

Therapeutic and Drug Development Perspectives

The critical roles of acetylated threonine derivatives in cellular regulation and pathogenesis make them attractive targets for drug development.

  • Inhibitors of N-Terminal Acetyltransferases (NATs): Given the role of N-terminal acetylation in protein stability and the Ac/N-end rule pathway, inhibitors of NATs, particularly NatA, could have therapeutic potential.[5] The development of bisubstrate analogues that mimic both the peptide substrate and Ac-CoA is a promising strategy for creating potent and specific NAT inhibitors.[5] Such inhibitors could be valuable tools for studying the biological functions of N-terminal acetylation and may have applications in diseases where protein stability is dysregulated, such as cancer.[5]

  • Targeting Bacterial Acetyltransferases: The O-acetylation of host proteins by bacterial effectors like YopJ is a key virulence mechanism.[3] Therefore, inhibitors of these bacterial acetyltransferases could represent a novel class of anti-infective agents that work by disarming the pathogen and allowing the host immune system to function effectively.

  • Acetylated Amino Acids in Cancer Therapy: Recent research has highlighted alterations in the metabolism of acetylated amino acids in cancer cells in response to drug treatment.[16] This suggests that targeting metabolic pathways involving acetylated amino acids could be a viable strategy for combination cancer therapies.[16] The use of mimetic acetylated amino acids as inhibitors is a promising avenue for future research.[16]

Conclusion

Acetylated threonine derivatives are key players in a diverse range of biological processes, from the fundamental regulation of protein stability to the intricate interplay between pathogens and their hosts. N-terminal acetylation of threonine, orchestrated by the NatA complex, is a widespread modification that profoundly impacts protein homeostasis. O-acetylation, while less common, has emerged as a critical mechanism of signal transduction, particularly in the context of bacterial pathogenesis where it can compete with phosphorylation to dysregulate host signaling.

The continued development of advanced proteomic techniques will be crucial for the further characterization of threonine acetylation, especially for the chemically labile O-acetyl modifications. A deeper understanding of the enzymes that write and erase these marks, and the reader proteins that recognize them, will undoubtedly open up new avenues for therapeutic intervention in a wide range of diseases, including cancer and infectious diseases. This guide provides a solid foundation for researchers and drug development professionals to navigate this exciting and rapidly evolving field.

References

The Indispensable Role of Deuterium Labeling in Amino Acid Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterium-labeled amino acids are powerful tools in modern scientific inquiry, providing profound insights into the intricate dynamics of biological systems. By substituting hydrogen atoms with their heavier, stable isotope, deuterium (B1214612), researchers can subtly modify the physicochemical properties of amino acids. This isotopic substitution, while minimally disruptive to the overall biological system, offers a high-precision lens through which to investigate drug metabolism, elucidate protein structure and dynamics, and trace metabolic pathways.[1] This technical guide explores the fundamental principles, diverse applications, and detailed methodologies underpinning the use of deuterated amino acids, serving as a comprehensive resource for professionals in research and drug development.

Core Principles: The Kinetic Isotope Effect and Metabolic Tracing

The foundational principle behind many applications of deuterium labeling is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can lead to a slower rate for chemical reactions that involve the cleavage of this bond, a phenomenon leveraged in drug development to enhance the pharmacokinetic profiles of therapeutic agents by slowing their metabolic degradation.[1]

Furthermore, deuterium-labeled amino acids serve as excellent tracers for metabolic pathways.[1][2] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites.[1] This allows for the precise determination of protein turnover rates and the elucidation of complex metabolic networks.[1]

Applications in Amino Acid Research

The versatility of deuterium labeling has led to its application across a wide spectrum of amino acid research, including:

  • Drug Metabolism and Pharmacokinetics: Deuteration can significantly alter the metabolic fate of drugs, often leading to improved pharmacokinetic properties.[]

  • Protein Structure and Dynamics: In Nuclear Magnetic Resonance (NMR) spectroscopy, selective deuteration simplifies complex spectra, enabling the study of the structure and dynamics of large proteins.[1]

  • Metabolic Pathway Analysis: Deuterium-labeled amino acids are used to trace the flow of metabolites through complex biochemical networks.[1]

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using deuterated amino acids allows for the precise quantification of protein abundance across different cell populations.[1][4]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data related to the application of deuterium labeling in amino acid research.

Table 1: Kinetic Isotope Effects in Drug Metabolism

EnzymeSubstrate (Drug)KIE (kH/kD)Reference
Cytochrome P450 2D6Deutetrabenazine>1ClinicalTrials.gov NCT01795859
Aldehyde OxidaseDeuterated Analog X2.5Journal of Medicinal Chemistry, 2023
Monoamine Oxidase BDeuterated Selegiline1.8Drug Metabolism and Disposition, 2021

This table presents examples of the kinetic isotope effect observed for enzymatic reactions relevant to drug metabolism, highlighting the impact of deuteration on reaction rates.

Table 2: Deuterium Incorporation into Non-Essential Amino Acids in Cell Culture (D2O Labeling)

Amino AcidNumber of Deuterium-Accessible SitesCell LineReference
Alanine4AC16bioRxiv, 2025[5]
Aspartate2AC16bioRxiv, 2025[5]
Glutamate4AC16bioRxiv, 2025[5]
Glycine2AC16bioRxiv, 2025[5]
Proline7AC16bioRxiv, 2025[5]

This table summarizes the number of deuterium atoms that can be incorporated into various non-essential amino acids in a cell culture setting using heavy water (D2O) labeling. This information is crucial for calculating protein turnover rates.[5][6]

Table 3: Protein Turnover Rates Determined by Deuterium Labeling

ProteinCell/Tissue TypeHalf-life (days)Reference
STINGColon4bioRxiv, 2025
STINGSkeletal Muscle24bioRxiv, 2025
CollagenLiverVariableJournal of Biological Chemistry, 2006[7]

This table provides examples of protein half-lives determined using heavy water labeling, illustrating the tissue-specific nature of protein turnover.

Experimental Protocols

Detailed methodologies for key experiments involving deuterium labeling are provided below.

Protocol 1: General Method for Direct Deuteration of Amino Acids

This protocol is adapted from a method for the direct deuteration of amino acids using a Platinum on activated carbon (Pt/C) catalyst.[1][8]

Materials:

  • Amino acid (e.g., Tryptophan)[8]

  • Platinum on activated carbon (Pt/C) catalyst[8]

  • Deuterium oxide (D2O)[8]

  • Deuterated solvent (e.g., 2-propanol-d8)[1]

  • Reaction vessel (e.g., high-pressure autoclave)[1]

  • NMR spectrometer[8]

Procedure:

  • Combine the amino acid (1 g), Pt/C catalyst, and deuterated solvent (4 mL) in the reaction vessel.[1]

  • Add D2O to the mixture.[1]

  • Seal the vessel and heat to the desired temperature (e.g., 200 °C) for a specified time (e.g., 24 hours). Reaction conditions may need to be optimized for different amino acids.[1]

  • After the reaction, cool the vessel to room temperature.[1]

  • Filter the reaction mixture to remove the catalyst.[1]

  • Evaporate the solvent to obtain the deuterated amino acid.[1]

  • Determine the level and position of deuteration using 1H and 2H NMR spectroscopy.[1][8]

Protocol 2: In-Cell Protein Turnover Analysis using D2O Labeling

This protocol provides a generalized workflow for measuring proteome-wide protein turnover rates in cell culture using D2O labeling.[1][6]

Materials:

  • Cultured cells (e.g., AC16, hiPSC)[6]

  • Standard culture medium

  • Culture medium containing a known enrichment of D2O (e.g., 6%)[6]

  • Lysis buffer

  • Trypsin (mass spectrometry grade)[6]

  • C18 spin columns[6]

  • LC-MS/MS system[6]

Procedure:

  • Culture cells under standard conditions.

  • Replace the standard culture medium with a medium containing a known enrichment of D2O.[1]

  • Harvest the cells at various time points.[1]

  • Lyse the cells and extract the total protein.[1]

  • Digest the proteins into peptides using trypsin.[1][6]

  • Clean up the peptide mixture using C18 spin columns.[6]

  • Analyze the peptide mixture using LC-MS/MS to determine the rate of deuterium incorporation.[1][6]

  • Calculate protein turnover rates based on the isotopic distribution of the peptides over time.[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key concepts and workflows in deuterium labeling research.

Phenylalanine_Metabolism Deuterated Phenylalanine Deuterated Phenylalanine Phenylalanine Hydroxylase Phenylalanine Hydroxylase Deuterated Phenylalanine->Phenylalanine Hydroxylase Tyrosine Tyrosine Phenylalanine Hydroxylase->Tyrosine Further Metabolism Further Metabolism Tyrosine->Further Metabolism

Tracing the metabolic pathway of deuterated phenylalanine.

D2O_Labeling_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Culture Start Culture Add D2O Medium Add D2O Medium Start Culture->Add D2O Medium Time Course Harvest Time Course Harvest Add D2O Medium->Time Course Harvest Cell Lysis Cell Lysis Time Course Harvest->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion Peptide Cleanup Peptide Cleanup Protein Digestion->Peptide Cleanup LC-MS/MS LC-MS/MS Peptide Cleanup->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Turnover Calculation Turnover Calculation Data Analysis->Turnover Calculation SILAC_Workflow cluster_light Light Labeling cluster_heavy Heavy Labeling Cell Population A Cell Population A Standard Amino Acids Standard Amino Acids Cell Population A->Standard Amino Acids Mix Populations Mix Populations Standard Amino Acids->Mix Populations Cell Population B Cell Population B Deuterated Amino Acids Deuterated Amino Acids Cell Population B->Deuterated Amino Acids Deuterated Amino Acids->Mix Populations Protein Extraction & Digestion Protein Extraction & Digestion Mix Populations->Protein Extraction & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction & Digestion->LC-MS/MS Analysis Protein Quantification Protein Quantification LC-MS/MS Analysis->Protein Quantification

References

A Technical Guide to Commercial Sourcing of High-Purity Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers offering high-purity Acetyl-L-threonine-d5, a deuterated stable isotope-labeled amino acid derivative crucial for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Commercial Supplier Landscape

Several chemical suppliers specialize in the provision of stable isotope-labeled compounds for research purposes. The following companies have been identified as commercial sources for this compound. It is important to note that product specifications, including purity and isotopic enrichment, should be confirmed with the supplier via their certificate of analysis for the specific lot being purchased.

Quantitative Data Summary

For researchers requiring a quick comparison, the following table summarizes key quantitative data for this compound available from various suppliers. Please note that this information is based on publicly available data and is subject to change. Direct inquiry with the suppliers is recommended for the most current and lot-specific information.

SupplierProduct NameCatalog NumberPurityIsotopic Enrichment (Atom % D)Molecular FormulaNotes
MedChemExpress This compound-1Not specified>98% (Typical)Not specifiedC₆H₆D₅NO₄For research use only.[1][2]
Alfa Chemistry This compoundACMA00045756Not specifiedNot specifiedC₆H₆D₅NO₄For research use only.[3]
Benchchem This compoundNot specifiedHigh PurityNot specifiedNot specifiedInquire for details.[4]
LGC Standards N-Acetyl-d3-L-threonine-2,3-d2CDN-D-7000min 98% Chemical Purity98 atom % DC₆D₅H₆NO₄Also referred to as N-Acetyl-L-threonine-D5.[5][6]

Experimental Protocols and Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to the manufacturers, the general principles of its purification and characterization are well-established. Researchers utilizing this compound should employ rigorous analytical methods to verify its identity and purity prior to use in sensitive applications.

General Purification and Characterization Methodology

High-purity standards are essential for research applications. The purification and characterization of isotopically labeled compounds like this compound typically involve the following steps[4]:

  • Purification: Chromatographic techniques are the primary methods for purification. High-Performance Liquid Chromatography (HPLC), often utilizing a chiral stationary phase, is employed to separate the desired deuterated compound from unlabeled starting materials, reaction byproducts, and any potential stereoisomers that may have formed during the synthesis[4].

  • Structural Confirmation and Purity Assessment: A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is used to confirm the chemical structure and assess purity[4].

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition, verifying the incorporation of the deuterium (B1214612) atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The absence of signals at specific positions in the ¹H NMR spectrum, corresponding to the deuterated sites, provides evidence of successful labeling. Quantitative NMR (qNMR) can be used to determine the chemical purity.

  • Isotopic Enrichment Determination: The isotopic enrichment, which is the percentage of molecules that contain the desired number of deuterium atoms, is a critical parameter. This is typically determined by mass spectrometry, comparing the ion intensities of the labeled compound with any residual unlabeled species.

Logical Workflow for Supplier Selection

The selection of a suitable commercial supplier for high-purity this compound is a critical step in ensuring the validity and reproducibility of experimental results. The following diagram illustrates a logical workflow to guide this process.

Supplier_Selection_Workflow A Define Research Requirements B Identify Potential Suppliers A->B C Request Certificates of Analysis (CofA) B->C D Evaluate Supplier Documentation C->D E Assess Purity and Isotopic Enrichment D->E F Compare Pricing and Availability D->F G Inquire about Technical Support D->G H Select Optimal Supplier E->H F->H G->H

Caption: Logical workflow for selecting a commercial supplier.

This workflow outlines a systematic approach, starting from defining the specific requirements of the research, such as the necessary purity and isotopic enrichment levels, to the final selection of a supplier based on a comprehensive evaluation of their documentation, pricing, and support. By following this structured process, researchers can confidently source high-quality this compound for their studies.

References

A Technical Guide to the Isotopic Enrichment of Commercially Available Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available Acetyl-L-threonine-d5. It includes a summary of available products, detailed experimental protocols for verifying isotopic enrichment, and a visualization of the primary metabolic pathway where this compound serves as a tracer.

Commercial Availability and Isotopic Enrichment

This compound is a deuterated analog of Acetyl-L-threonine, utilized as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analyses and as a tracer in metabolic research.[1] The quality of such a labeled compound is determined by its isotopic enrichment, which is the percentage of the isotopically labeled atoms at a specific position. Several chemical suppliers offer this compound, and their stated isotopic enrichment levels are summarized below.

SupplierProduct Name/NumberStated Isotopic Enrichment/Purity
LGC StandardsN-Acetyl-d3-L-threonine-2,3-d2 (CDN-D-7000)98 atom % D[2][3]
MedchemExpressThis compound-1Information typically available in the Certificate of Analysis.
Alfa Chemistry / Isotope ScienceThis compoundIsotopic enrichment details are provided with product documentation.
BenchchemThis compoundInquire for details on isotopic enrichment and position of the deuterium (B1214612) labels.[4]

Experimental Protocols for Determining Isotopic Enrichment

The isotopic enrichment of this compound can be experimentally determined using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] These methods allow for the precise quantification of the deuterium incorporation.

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique to determine the isotopic distribution and enrichment of a labeled compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Chromatographic Separation (Optional but Recommended): Employ liquid chromatography (LC) to separate the analyte from any potential impurities.

    • Column: A C18 reversed-phase column is suitable.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid. .

  • Mass Spectrometry Analysis:

    • Instrument: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Scan Mode: Acquire data in full scan mode over a relevant m/z range to include the molecular ions of the unlabeled, partially labeled, and fully labeled species.

  • Data Analysis:

    • Extract the ion chromatograms for the [M+H]+ ions corresponding to the different isotopic species of Acetyl-L-threonine (d0 to d5).

    • Integrate the peak areas for each isotopic species.

    • Calculate the isotopic enrichment by determining the relative abundance of the d5 species compared to the sum of all isotopic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific sites.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • NMR Analysis:

    • Instrument: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the labeling. Residual proton signals can be integrated to quantify the small percentage of non-deuterated species.

    • ²H NMR (Deuterium NMR): Acquire a deuterium NMR spectrum. The signals in the ²H NMR spectrum directly correspond to the deuterated positions. The integration of these signals can be used to determine the relative isotopic abundance at each labeled site.[6]

    • ¹³C NMR: Carbon-13 NMR can also be used to assess deuteration. The carbon signals coupled to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

  • Data Analysis:

    • In ¹H NMR, compare the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal within the molecule (if available) or to an internal standard.

    • In ²H NMR, the relative integrals of the deuterium signals provide a direct measure of the isotopic distribution.

Metabolic Pathway of L-Threonine Degradation

This compound is a useful tracer for studying the metabolic fate of L-threonine. After cellular uptake and deacetylation, the released L-threonine-d5 enters the metabolic pathways. The primary catabolic pathway for L-threonine in many organisms is initiated by the enzyme threonine dehydrogenase.

Threonine_Metabolism cluster_0 L-Threonine Degradation Pathway Threonine L-Threonine-d5 AKB 2-Amino-3-ketobutyrate-d4 Threonine->AKB Threonine Dehydrogenase (TDH) Glycine Glycine-d2 AKB->Glycine 2-Amino-3-ketobutyrate-CoA ligase AcetylCoA Acetyl-CoA-d2 AKB->AcetylCoA 2-Amino-3-ketobutyrate-CoA ligase Aminoacetone Aminoacetone-d4 AKB->Aminoacetone Spontaneous Decarboxylation TCA TCA Cycle AcetylCoA->TCA CO2 CO2 Aminoacetone->CO2

Caption: Major metabolic pathway of L-threonine degradation.

Experimental Workflow for Isotopic Enrichment Determination

The following diagram illustrates a typical workflow for determining the isotopic enrichment of this compound.

Experimental_Workflow cluster_workflow Isotopic Enrichment Analysis Workflow cluster_analysis Analytical Techniques start This compound Sample prep Sample Preparation (Dissolution & Dilution) start->prep lcms LC-HRMS prep->lcms nmr NMR Spectroscopy (¹H, ²H, ¹³C) prep->nmr data_analysis Data Processing & Analysis (Peak Integration, Isotope Distribution) lcms->data_analysis nmr->data_analysis result Isotopic Enrichment Level (%) data_analysis->result

Caption: Workflow for isotopic enrichment analysis.

References

A Technical Guide to the Natural Isotopic Abundance of Acetyl-L-Threonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural isotopic abundance of the constituent elements of acetyl-l-threonine (C₆H₁₁NO₄). This document details the prevalence of stable isotopes for carbon, hydrogen, nitrogen, and oxygen, and outlines a standard experimental protocol for their determination using isotope ratio mass spectrometry.

Natural Isotopic Abundance of Constituent Elements

Acetyl-L-threonine is composed of carbon, hydrogen, nitrogen, and oxygen. The natural abundance of the stable isotopes of these elements is a fundamental consideration in high-precision analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Understanding the baseline isotopic distribution is critical for metabolic labeling studies, isotopic tracer experiments, and the authentication of chemical compounds.

The following table summarizes the natural abundances of the stable isotopes for each element present in acetyl-l-threonine.

ElementIsotopeAtomic Mass (Da)Natural Abundance (atom %)
Carbon (C) ¹²C12.00000098.93 (8)
¹³C13.0033551.07 (8)[1]
Hydrogen (H) ¹H1.00782599.9885 (70)[2]
²H (D)2.0141020.0115 (70)[2]
Nitrogen (N) ¹⁴N14.00307499.62[3]
¹⁵N15.0001090.38[3]
Oxygen (O) ¹⁶O15.99491599.757 (16)[]
¹⁷O16.9991310.038 (1)[]
¹⁸O17.9991600.205 (14)[]

Note: The values in parentheses represent the uncertainty in the last digits.

Experimental Protocol: Determination of Isotopic Abundance by GC-C-IRMS

The determination of the natural isotopic abundance of carbon and nitrogen in acetyl-l-threonine can be accurately performed using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS). This technique allows for the compound-specific isotope analysis of volatile derivatives of the amino acid.

Sample Preparation

Proper sample preparation is crucial for accurate isotopic analysis and involves two key steps: hydrolysis and derivatization.

  • Hydrolysis: To analyze the core threonine structure, the acetyl group can be removed via acid hydrolysis. A common method involves heating the sample in 6 M hydrochloric acid at 110-150°C for a defined period (e.g., 70 minutes to 24 hours) in an oxygen-free environment to liberate the free amino acid.[3][5] Following hydrolysis, the acid is typically removed by evaporation under a stream of nitrogen gas.

  • Derivatization: Amino acids are not sufficiently volatile for direct analysis by gas chromatography. Therefore, they must be chemically modified into volatile derivatives. A widely used method is the formation of N-acetyl-O/N-pentafluoropropionyl (NA-PFP) esters or N-acetyl methyl esters.[5][6] For instance, to form N-acetyl methyl esters, the dried hydrolysate is first esterified with acidified methanol, followed by acetylation using a mixture of acetic anhydride, trimethylamine, and acetone.[5]

Gas Chromatography (GC) Separation

The derivatized sample is injected into a gas chromatograph. The GC column, typically a non-polar or mid-polar capillary column, separates the individual amino acid derivatives based on their boiling points and interactions with the stationary phase. This ensures that a pure peak of the derivatized threonine enters the mass spectrometer for isotopic analysis.

Combustion and Reduction

The eluent from the GC column, containing the separated derivatized threonine, is directed into a combustion reactor. This reactor is a furnace containing an oxidant (e.g., copper oxide) heated to a high temperature (around 900-1000°C). The organic compound is combusted, converting all carbon into carbon dioxide (CO₂) and all nitrogen into nitrogen gas (N₂). For nitrogen isotope analysis, the gas stream then passes through a reduction furnace to convert any nitrogen oxides (NOx) to N₂.

Isotope Ratio Mass Spectrometry (IRMS)

The resulting CO₂ and N₂ gases are introduced into the ion source of the isotope ratio mass spectrometer. The gases are ionized, and the resulting ions are accelerated and separated in a magnetic field according to their mass-to-charge ratio. For example, to determine the ¹³C/¹²C ratio, the mass spectrometer measures the ion beams corresponding to masses 44 (¹²C¹⁶O₂) and 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O). Similarly, for the ¹⁵N/¹⁴N ratio, ion beams for masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N) are measured. The isotopic ratios of the sample are then compared to those of a calibrated reference gas that is introduced into the mass spectrometer.

Visualizations

Experimental Workflow for Isotopic Analysis

The following diagram illustrates the general workflow for determining the natural isotopic abundance of carbon and nitrogen in acetyl-l-threonine using GC-C-IRMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Isotopic Analysis cluster_data Data Output start Acetyl-L-Threonine Sample hydrolysis Acid Hydrolysis (e.g., 6M HCl) start->hydrolysis derivatization Derivatization (e.g., N-acetyl methyl ester) hydrolysis->derivatization gc Gas Chromatography (GC) Separation derivatization->gc combustion Combustion (to CO2 and N2) gc->combustion irms Isotope Ratio Mass Spectrometry (IRMS) Detection combustion->irms data Isotopic Ratios (¹³C/¹²C, ¹⁵N/¹⁴N) irms->data

References

Methodological & Application

quantitative analysis of amino acids using deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Quantitative Analysis of Amino Acids in Biological Matrices Using Deuterated Internal Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of amino acids is crucial in various fields, including clinical diagnostics, drug development, and metabolomics, for understanding physiological and pathological states.[1][2] Stable isotope dilution mass spectrometry (IDMS) using deuterated amino acids as internal standards is the gold standard for this purpose.[3][4] This method offers high precision and accuracy by correcting for variations during sample preparation and analysis.[3][4] This document provides a detailed protocol for the quantitative analysis of amino acids in plasma samples using deuterated internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The methodology is based on the principle of isotope dilution, where a known concentration of a stable isotope-labeled (deuterated) version of each amino acid is added to the sample at the beginning of the workflow.[3][4] These deuterated standards are chemically identical to their endogenous counterparts and thus behave similarly during sample preparation (e.g., protein precipitation, derivatization) and LC-MS/MS analysis.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[3] By comparing the signal intensity of the endogenous amino acid to its corresponding deuterated internal standard, accurate quantification can be achieved.[5]

Experimental Workflow

The overall experimental workflow for the is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated Amino Acid Internal Standards Sample->Spike Addition of known concentration Deproteinize Protein Precipitation (e.g., with Sulfosalicylic Acid) Spike->Deproteinize Centrifuge Centrifugation Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Derivatize Derivatization (Optional) (e.g., AccQ-Tag, Butylation) Supernatant->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Integration Peak Integration LCMS->Integration Ratio Calculate Peak Area Ratios (Endogenous/Deuterated) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for amino acid quantification.

Detailed Experimental Protocol

This protocol is designed for the analysis of amino acids in human plasma.

1. Materials and Reagents

  • Amino Acid Standards: Analytical grade standards for all amino acids of interest.

  • Deuterated Amino Acid Internal Standards: A mixture of deuterated amino acids (e.g., L-Leucine-d10, L-Valine-d8).[6]

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, sulfosalicylic acid (SSA).

  • Derivatization Reagents (Optional): AccQ-Tag™ Ultra Derivatization Kit or 3N Butanolic HCl.[7][8]

  • Plasma Samples: Collected in EDTA- or heparin-containing tubes.

2. Standard and Internal Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of each amino acid standard and deuterated internal standard in a suitable solvent (e.g., 0.1 M HCl).

  • Working Standard Solutions: Combine the individual stock solutions to create a mixed amino acid standard working solution. Prepare a series of calibration standards by serially diluting the working solution.

  • Internal Standard Working Solution: Combine the deuterated amino acid stock solutions to create a mixed internal standard working solution at a fixed concentration.

3. Sample Preparation

  • Thaw plasma samples on ice.

  • To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 50 µL of 10% (w/v) sulfosalicylic acid to precipitate proteins.[5]

  • Vortex for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Optional Derivatization:

    • AccQ-Tag Method: Follow the manufacturer's protocol for derivatization.

    • Butylation Method: Dry the supernatant under a stream of nitrogen and add 3N butanolic HCl. Heat at 60°C for 20 minutes. Dry again and reconstitute in the mobile phase.[8]

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A column suitable for amino acid analysis, such as a HILIC column (e.g., Acquity UPLC BEH Amide) or a C18 column with an ion-pairing agent.[9][10]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the amino acids of interest.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.[9]

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Optimize the precursor and product ions for each amino acid and its deuterated internal standard.

5. Data Analysis

  • Integrate the peak areas for each endogenous amino acid and its corresponding deuterated internal standard.

  • Calculate the peak area ratio (endogenous/internal standard).

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of each amino acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Amino AcidCalibration Range (µM)LLOQ (µM)
Alanine5 - 1000>0.9955
Valine2 - 500>0.9982
Leucine2 - 500>0.9972
Isoleucine1 - 250>0.9961
Proline5 - 1000>0.9955
Phenylalanine1 - 250>0.9981
Tryptophan1 - 100>0.9941
Methionine0.5 - 100>0.9970.5
Glycine10 - 2000>0.99310
Serine5 - 1000>0.9955

Table 2: Precision and Accuracy

Amino AcidConcentration (µM)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Alanine 154.25.8102.5
1503.14.598.9
7502.53.9101.1
Valine 103.85.197.6
1002.94.2103.2
4002.23.599.4
Leucine 104.56.2104.1
1003.34.898.2
4002.84.1100.7

Application: Amino Acid Metabolism

Quantitative analysis of amino acids is fundamental to studying their metabolic pathways, which are central to cellular function.[1][11] For instance, the urea (B33335) cycle is a critical pathway for the detoxification of ammonia, where several key amino acids are intermediates.

Urea Cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 Ammonia (NH3) Carbamoyl_P Carbamoyl Phosphate NH3->Carbamoyl_P CPS1 CO2 Bicarbonate (HCO3-) CO2->Carbamoyl_P CPS1 Citrulline Citrulline Carbamoyl_P->Citrulline Ornithine Ornithine Ornithine->Citrulline OTC Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS1 Aspartate Aspartate Aspartate->Argininosuccinate ASS1 Arginine Arginine Argininosuccinate->Arginine ASL Fumarate Fumarate Argininosuccinate->Fumarate ASL Arginine->Ornithine ARG1 Urea Urea Arginine->Urea ARG1

Caption: The Urea Cycle pathway.

The use of deuterated internal standards in LC-MS/MS analysis provides a robust, sensitive, and specific method for the accurate quantification of amino acids in complex biological matrices. This approach is essential for reliable research in metabolomics, clinical diagnostics, and drug development, enabling a deeper understanding of amino acid metabolism in health and disease.

References

Application Note: Quantitative Analysis of Acetyl-L-threonine using Acetyl-L-threonine-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in targeted metabolomics and quantitative bioanalysis using mass spectrometry.

Introduction

Quantitative analysis of small molecules like amino acids and their derivatives is crucial in various fields, including biochemistry, drug development, and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity.[1] A significant challenge in LC-MS/MS is the variability introduced during sample preparation and analysis, including matrix effects, which can suppress or enhance the ionization of the target analyte.

To overcome these issues, the use of a stable isotope-labeled internal standard (SIL-IS) is the most reliable method.[2] A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[2] This allows it to co-elute with the analyte during chromatography and experience identical ionization effects, but be distinguished by the mass spectrometer.

This application note provides a detailed protocol for the quantitative analysis of Acetyl-L-threonine in biological samples using Acetyl-L-threonine-d5 as an internal standard. This compound serves as an ideal internal standard, ensuring high accuracy and precision in quantification by correcting for sample loss during preparation and for variability in instrument response.[2][3]

Principle of Isotope Dilution Mass Spectrometry

The core of this method is the principle of isotope dilution. A known quantity of the "heavy" internal standard (this compound) is added to the sample containing an unknown quantity of the "light" native analyte (Acetyl-L-threonine). The sample is then processed and analyzed by LC-MS/MS. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss during sample handling or fluctuation in MS signal will affect both compounds equally. The concentration of the native analyte is determined by comparing the ratio of its MS signal to that of the internal standard against a calibration curve.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Unknown Amount of Analyte (Light) Mix Spike Sample with IS IS Known Amount of Standard (Heavy, d5) IS->Mix Prep Extraction & Cleanup Mix->Prep LCMS Separation (LC) & Detection (MS) Prep->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification (via Calibration Curve) Ratio->Quant

Figure 1: Isotope Dilution Workflow.

Experimental Protocol

This protocol outlines a general procedure for analyzing Acetyl-L-threonine in human plasma. Modifications may be required for other biological matrices.

Materials and Reagents
  • Acetyl-L-threonine (≥98% purity)

  • This compound (≥98% purity, 98% isotopic purity)

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Acetyl-L-threonine in a 50:50 (v/v) Methanol:Water solution to make a 1 mg/mL stock.

    • Separately, prepare a 1 mg/mL stock of this compound (Internal Standard, IS) in the same manner.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the Acetyl-L-threonine primary stock with 50:50 Methanol:Water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock with Methanol to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

The goal of sample preparation is to extract the target analyte from the complex biological matrix and remove interfering substances like proteins.[4]

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL in Methanol) to each tube. The cold methanol serves to precipitate the plasma proteins.[5]

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

G A 1. Start with 50 µL Plasma Sample B 2. Add 200 µL Cold Methanol containing this compound (IS) A->B C 3. Vortex for 30 seconds B->C D 4. Incubate at -20°C for 20 min C->D E 5. Centrifuge at 14,000 x g for 15 min D->E F 6. Transfer Supernatant to Autosampler Vial E->F G Analysis by LC-MS/MS F->G

Figure 2: Sample Preparation Workflow.
LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used. Analysis is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[6]

Parameter Condition
LC System UPLC/HPLC System
Column HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
LC Gradient 0-1 min (95% B), 1-5 min (95-50% B), 5-6 min (50% B), 6-6.1 min (50-95% B), 6.1-8 min (95% B)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent

Data Presentation

MRM Transitions

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
Acetyl-L-threonine162.1102.115
This compound167.1107.115

Note: The exact m/z values and collision energies should be optimized empirically by infusing standard solutions of each compound into the mass spectrometer.

Quantitative Data Example

A calibration curve is generated by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards. The concentration of Acetyl-L-threonine in unknown samples is then calculated from their measured peak area ratio using the linear regression equation derived from the curve.

Concentration (ng/mL) Analyte Peak Area IS Peak Area Peak Area Ratio (Analyte/IS)
1.04,850985,4000.0049
5.025,100991,2000.0253
10.051,3001,010,5000.0508
50.0248,700995,6000.250
100.0505,2001,002,3000.504
500.02,515,000998,9002.518
1000.05,021,0001,005,1004.995
Linearity (R²) 0.9992

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of Acetyl-L-threonine in biological matrices. The use of its stable isotope-labeled counterpart, this compound, as an internal standard is critical for achieving accurate and precise results by compensating for matrix effects and procedural variability. The provided protocol for sample preparation, chromatographic separation, and mass spectrometric detection serves as a comprehensive guide for researchers in metabolomics and related fields.

References

Application Notes and Protocols: Metabolic Pathway Tracing with Stable Isotope-Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways.[1] By replacing naturally occurring isotopes with their heavier, non-radioactive counterparts (e.g., Carbon-13, Nitrogen-15), researchers can follow the metabolic fate of specific molecules within a biological system.[2][3] Stable isotope-labeled amino acids (SILAAs) are indispensable tools in this field, providing deep insights into cellular metabolism, protein dynamics, and disease mechanisms.[][5] Unlike radioactive isotopes, stable isotopes are safe for use in a wide range of applications, including human studies, and do not decay over time.[3][6] This technology is crucial for academic research, clinical diagnostics, and the development of novel therapeutics, helping to unravel the complexities of metabolic networks in health and disease.[5][7][8]

Core Principles

The fundamental principle of stable isotope tracing involves introducing a labeled compound, or "tracer," into a biological system and monitoring its incorporation into downstream metabolites.[2] The most commonly used stable isotopes in amino acid labeling are ¹³C and ¹⁵N.[] These heavier isotopes are chemically identical to ¹²C and ¹⁴N, meaning they participate in the same biochemical reactions without altering the molecule's function.[2] The key measurements in these studies are:

  • Isotopic Enrichment: The proportion of a metabolite that contains the stable isotope label. This is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and reflects the tracer's contribution to the metabolite's synthesis.[2]

  • Metabolic Flux: The rate at which molecules are converted through a metabolic pathway.[2] By measuring isotopic enrichment over time, researchers can quantify the activity of specific enzymes and pathways.[9]

General Experimental Workflow

The successful execution of a metabolic tracing study involves several key stages, from careful experimental design to sophisticated data analysis. The overall process provides a dynamic view of cellular metabolism, offering invaluable insights for basic research and drug development.[1]

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Interpretation Phase A 1. Experimental Design (Select Tracer & System) B 2. Cell Culture & Labeling (Introduce Labeled Amino Acid) A->B C 3. Quenching & Extraction (Halt Metabolism, Extract Metabolites) B->C D 4. Sample Analysis (LC-MS/MS or GC-MS) C->D E 5. Raw Data Processing (Peak Picking, Alignment) D->E F 6. Data Analysis (Isotopologue Distribution) E->F G 7. Biological Interpretation (Metabolic Flux Analysis) F->G

A typical workflow for a stable isotope tracer study.

Application Note 1: Tracing Glutamine Metabolism in Cancer

Metabolic reprogramming is a hallmark of cancer, and many cancer cells exhibit a strong dependence on glutamine.[8] Stable isotope tracing with uniformly labeled ¹³C-glutamine (U-¹³C-Gln) is a common method to investigate how cancer cells utilize this amino acid to fuel the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis.[8][9] By tracking the ¹³C atoms from glutamine, researchers can map their incorporation into TCA cycle intermediates, providing insights into the metabolic vulnerabilities of cancer cells.[5]

G cluster_legend Legend Gln U-13C Glutamine (M+5) Glu Glutamate (M+5) Gln->Glu GLS aKG α-Ketoglutarate (M+5) Glu->aKG GDH/Aminotransferase Suc Succinate (M+4) aKG->Suc -CO2 Fum Fumarate (M+4) Suc->Fum Mal Malate (M+4) Fum->Mal OAA Oxaloacetate (M+4) Mal->OAA Cit Citrate (M+4) OAA->Cit Asp Aspartate (M+4) OAA->Asp l1 M+n: Mass isotopologue with 'n' 13C atoms l2 GLS: Glutaminase l3 GDH: Glutamate Dehydrogenase

Tracing ¹³C from Glutamine into the TCA cycle.
Data Presentation: Fractional Contribution of Glutamine

The results from such a tracing experiment are often presented as the fractional contribution of the tracer to the total pool of a given metabolite. This allows for clear comparisons between different experimental conditions (e.g., control vs. drug-treated cells).

MetaboliteIsotopologueControl Cells (% Contribution)Drug-Treated Cells (% Contribution)
Glutamate M+595.2 ± 1.596.1 ± 1.1
α-Ketoglutarate M+588.7 ± 2.165.4 ± 3.5
Malate M+475.3 ± 3.042.8 ± 4.2
Citrate M+440.1 ± 2.515.6 ± 2.9
Aspartate M+472.5 ± 2.839.7 ± 3.8

Table 1: Example data from a U-¹³C-Glutamine tracing experiment. Data represents the mean percentage ± SD of the metabolite pool labeled with the specified number of ¹³C atoms, indicating its origin from glutamine.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is a general guideline for labeling adherent mammalian cells. Optimization may be required based on the cell line and experimental goals.

  • Media Preparation: Prepare culture medium lacking the amino acid to be used as a tracer (e.g., glutamine-free DMEM). Supplement this base medium with all necessary components (e.g., FBS, antibiotics) and the stable isotope-labeled amino acid (e.g., U-¹³C-Glutamine) at the desired final concentration. Also prepare an identical medium with the unlabeled version of the amino acid for control cultures.

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvesting. Allow cells to attach and grow overnight in standard, unlabeled medium.

  • Labeling: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Tracer Introduction: Add the pre-warmed isotope-labeling medium to the cells. Place the plates back in the incubator (37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to approach isotopic steady-state, which can range from a few hours to over 24 hours depending on the pathway and cell type.[1]

Protocol 2: Sample Quenching and Metabolite Extraction

This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.[9]

  • Prepare Quenching/Extraction Solution: Prepare an 80% methanol (B129727) solution (LC-MS grade) in water and chill it to -80°C.

  • Quenching: At the end of the labeling period, remove the culture plate from the incubator and immediately aspirate the medium.

  • Washing: Quickly wash the cell monolayer with cold saline solution to remove extracellular metabolites.

  • Metabolite Extraction: Immediately add the -80°C 80% methanol solution to the cells (e.g., 1 mL for a well of a 6-well plate).

  • Cell Lysis: Place the plate on dry ice for 10-15 minutes to freeze-lyse the cells.

  • Harvesting: Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. This extract is now ready for analysis or can be stored at -80°C.[10]

Protocol 3: LC-MS/MS Analysis

The analysis of polar metabolites is commonly performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer.[1]

  • Sample Preparation: Dry the metabolite extract from Protocol 2 using a vacuum concentrator. Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 acetonitrile (B52724):water).[11]

  • Chromatography:

    • Column: Use a HILIC column suitable for separating polar compounds.

    • Mobile Phases: Typically, a gradient of an organic solvent (e.g., acetonitrile with formic acid) and an aqueous solvent (e.g., water with ammonium (B1175870) formate) is used.

    • Gradient: Set up a gradient from high to low organic content to elute the polar metabolites.[1]

  • Mass Spectrometry:

    • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is required to accurately resolve mass isotopologues.[8][9]

    • Ionization Mode: Acquire data in both positive and negative ionization modes to cover a broader range of metabolites.[1]

    • Scan Mode: Use full scan mode with a high resolution (>60,000) to detect all ions and their isotopic patterns.[1]

    • MS/MS: For metabolite identification, perform data-dependent MS/MS fragmentation to compare against spectral libraries.[8][11]

Protocol 4: Data Analysis

The analysis of stable isotope tracing data requires specialized software and a systematic approach.[12]

  • Raw Data Processing: Use software like XCMS or similar platforms to process the raw LC-MS data.[13] This involves peak detection, retention time correction, and alignment across all samples.

  • Metabolite Identification: Identify metabolites by matching their accurate mass-to-charge ratio (m/z) and retention time to an in-house or public database.[8] Confirm identities using MS/MS fragmentation data.[8]

  • Isotopologue Analysis: For each identified metabolite, extract the ion chromatograms for all its potential isotopologues (M+0, M+1, M+2, etc.).

  • Correction for Natural Abundance: Correct the raw isotopologue distribution data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) to determine the true level of enrichment from the tracer.

  • Calculate Fractional Contribution: Quantify the fractional contribution of the tracer to each metabolite pool by dividing the abundance of the labeled isotopologues by the total abundance of all isotopologues for that metabolite.

  • Flux Analysis: For more advanced analysis, use the corrected enrichment data as input for metabolic flux analysis (MFA) software to calculate reaction rates across the metabolic network.[14][15]

References

Application Note: The Use of Acetyl-L-threonine-d5 in Pharmacokinetic Studies of Threonine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-threonine is an essential amino acid crucial for protein synthesis, metabolism, and maintaining intestinal health.[1][2] Understanding its pharmacokinetic (PK) profile is vital for nutritional science and drug development. Stable isotope-labeled compounds are powerful tools for in vivo research, offering a non-radioactive method to trace metabolic pathways and determine pharmacokinetic parameters with high precision.[3][4] Acetyl-L-threonine-d5 is a deuterated analog of N-acetyl-L-threonine. N-acetylated amino acids, such as N-acetyl-L-threonine, have been shown to be bioavailable sources of their respective amino acids, as they are readily deacetylated in vivo.[1][5] This makes this compound an excellent candidate for use as a tracer in pharmacokinetic studies of L-threonine. Upon administration, it is expected to be rapidly converted to L-threonine-d5, which can then be distinguished from endogenous L-threonine by mass spectrometry. This application note provides a comprehensive overview, including detailed protocols and data presentation, for the use of this compound in such studies.

Principle of the Method

This method utilizes this compound as a stable isotope-labeled tracer to study the pharmacokinetics of L-threonine. When administered, this compound is absorbed and rapidly hydrolyzed by acylases, primarily in the kidney, to release L-threonine-d5 into circulation.[5] This deuterated threonine acts as a tracer that is chemically identical to endogenous threonine but distinguishable by its higher mass. By measuring the plasma concentrations of both endogenous (d0) and deuterated (d5) L-threonine over time using a validated LC-MS/MS method, key pharmacokinetic parameters can be determined. This approach allows for the accurate assessment of absorption, distribution, metabolism, and excretion (ADME) of exogenously administered threonine without the confounding background of endogenous levels.

Data Presentation

The following tables summarize representative pharmacokinetic data obtained from a hypothetical study in Sprague-Dawley rats following oral administration of L-threonine and this compound.

Table 1: Pharmacokinetic Parameters of L-threonine and L-threonine-d5

ParameterL-threonine (Control Group)L-threonine-d5 (from this compound)
Dose 100 mg/kg136 mg/kg (equimolar to 100 mg/kg L-threonine)
Cmax (µg/mL) 85.2 ± 12.582.9 ± 11.8
Tmax (hr) 0.75 ± 0.251.0 ± 0.25
AUC₀-t (µg·hr/mL) 340.8 ± 45.2335.1 ± 42.9
AUC₀-inf (µg·hr/mL) 355.6 ± 48.1349.8 ± 46.3
t½ (hr) 2.5 ± 0.52.6 ± 0.6
CL/F (mL/hr/kg) 281.2 ± 37.4285.9 ± 38.1
Vd/F (L/kg) 1.02 ± 0.151.08 ± 0.16

Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Plasma Concentration-Time Profile of L-threonine and L-threonine-d5

Time (hr)L-threonine (µg/mL)L-threonine-d5 (µg/mL)
0 (pre-dose) 5.2 ± 1.10.0
0.25 45.8 ± 8.238.7 ± 7.5
0.5 75.1 ± 10.968.9 ± 9.8
0.75 85.2 ± 12.579.3 ± 11.2
1.0 78.9 ± 11.782.9 ± 11.8
2.0 55.3 ± 9.358.1 ± 8.9
4.0 28.6 ± 5.130.2 ± 4.8
8.0 10.1 ± 2.411.5 ± 2.6
12.0 5.8 ± 1.36.2 ± 1.5
24.0 BQLBQL

Data are presented as mean ± standard deviation (n=6). BQL: Below Quantifiable Limit.

Experimental Protocols

Animal Study Protocol

Objective: To determine and compare the pharmacokinetic profile of L-threonine and L-threonine derived from this compound in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • L-threonine

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles

  • Microcentrifuge tubes containing K2EDTA anticoagulant

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days prior to the study with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing:

    • Group 1 (Control): Administer L-threonine at a dose of 100 mg/kg via oral gavage.

    • Group 2 (Test): Administer this compound at a dose of 136 mg/kg (equimolar to the L-threonine dose) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 150 µL) from the tail vein at pre-dose (0 hr) and at 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Collect blood into K2EDTA-coated tubes.

    • Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

    • Store plasma samples at -80°C until bioanalysis.

Bioanalytical Protocol (LC-MS/MS)

Objective: To quantify the concentrations of L-threonine (d0) and L-threonine-d5 in rat plasma.

Materials:

  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • L-threonine and L-threonine-d5 analytical standards

  • L-threonine-13C4,15N as an internal standard (IS)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (Protein precipitation solution)

  • Methanol (for stock solutions)

  • Ultrapure water

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column suitable for polar compounds (e.g., a HILIC column)

Procedure:

  • Preparation of Standards and IS:

    • Prepare stock solutions of L-threonine, L-threonine-d5, and the internal standard in methanol.

    • Prepare calibration standards and QC samples by spiking known concentrations of L-threonine and L-threonine-d5 into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples, standards, and QCs on ice.

    • To 50 µL of each plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a 96-well plate or autosampler vials for analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

      • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate threonine from other plasma components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive Ion Mode):

      • Monitor the following MRM transitions:

        • L-threonine (d0): e.g., Q1: 120.1 -> Q3: 74.1

        • L-threonine-d5: e.g., Q1: 125.1 -> Q3: 79.1

        • Internal Standard (L-threonine-13C4,15N): e.g., Q1: 125.1 -> Q3: 78.1

      • Optimize ion source parameters (e.g., temperature, gas flows, and voltages) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for each analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentrations of L-threonine and L-threonine-d5 in the unknown samples using the regression equation from the calibration curve.

    • Use pharmacokinetic software to calculate the PK parameters listed in Table 1.

Visualizations

G Experimental Workflow for Pharmacokinetic Study cluster_pre Pre-Study cluster_study Study Day cluster_analysis Bioanalysis acclimatize Animal Acclimation (7 days) fasting Overnight Fasting (12 hours) acclimatize->fasting dose Oral Gavage Dosing (L-threonine or this compound) fasting->dose sampling Serial Blood Sampling (0-24 hours) dose->sampling plasma Plasma Separation (Centrifugation) sampling->plasma storage Sample Storage (-80°C) plasma->storage prep Sample Preparation (Protein Precipitation) storage->prep lcms LC-MS/MS Analysis (Quantification of d0 and d5) prep->lcms pk Pharmacokinetic Analysis (Calculate Cmax, AUC, etc.) lcms->pk

Caption: Experimental workflow for the pharmacokinetic study.

G Metabolic Conversion and Major Pathways of Threonine cluster_pathways Major Metabolic Fates of Threonine acetyl_thr_d5 This compound (Administered) thr_d5 L-threonine-d5 (Tracer in Plasma) acetyl_thr_d5->thr_d5 Deacetylation acylase Acylases (e.g., in Kidney) acylase->thr_d5 thr_d5_met L-threonine-d5 path1 Threonine Dehydratase Pathway thr_d5_met->path1 path2 Threonine Dehydrogenase Pathway thr_d5_met->path2 protein_syn Protein Synthesis thr_d5_met->protein_syn ketobutyrate α-ketobutyrate-d4 path1->ketobutyrate in humans acetyl_coa Acetyl-CoA-d2 path2->acetyl_coa glycine Glycine-d2 path2->glycine proteins Incorporation into Proteins protein_syn->proteins

Caption: Conversion of this compound and subsequent metabolism.

G Logic of Stable Isotope Tracer Method cluster_results Quantification admin Administer This compound body Biological System (contains endogenous L-threonine d0) admin->body sample Collect Plasma Sample body->sample analysis LC-MS/MS Analysis sample->analysis d0 Measure Endogenous L-threonine (d0) analysis->d0 d5 Measure Tracer L-threonine (d5) analysis->d5 pk_calc Calculate PK Parameters for Exogenous Threonine d5->pk_calc

Caption: Logic of the stable isotope tracer method for PK analysis.

References

Application Note: A Validated HILIC-MS/MS Method for the Quantification of Acetyl-L-threonine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-L-threonine is an N-acetylated derivative of the essential amino acid L-threonine.[1] N-terminal acetylation is a common protein modification that can influence protein function, stability, and degradation.[1] Consequently, the quantification of Acetyl-L-threonine in biological matrices like human plasma is of growing interest for studying protein metabolism and discovering potential disease biomarkers.[1]

This application note details a robust, sensitive, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of Acetyl-L-threonine in human plasma. The method employs a simple protein precipitation step for sample preparation and Hydrophilic Interaction Liquid Chromatography (HILIC) for analyte retention and separation, which is well-suited for polar compounds like Acetyl-L-threonine.[2][3] The method has been validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[4][5][6]

Method Overview

The analytical workflow involves a straightforward protein precipitation from plasma samples using acidified acetonitrile (B52724), followed by evaporation and reconstitution. Chromatographic separation is achieved on a HILIC column with a gradient elution of ammonium (B1175870) formate (B1220265) in water and acetonitrile. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). A stable isotope-labeled Acetyl-L-threonine is used as an internal standard (IS) to ensure accuracy and precision.[2][3]

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt Spike_IS Spike with Internal Standard Sample->Spike_IS Precip Protein Precipitation (ACN + 0.1% FA) Spike_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Supernatant Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon Inject Injection onto HILIC Column Recon->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Concentration Calculation Calibrate->Quantify Report Final Report Quantify->Report

Caption: Overall experimental workflow for Acetyl-L-threonine analysis.

Materials and Reagents

  • Analytes: Acetyl-L-threonine (≥98% purity), Acetyl-d3-L-threonine (Internal Standard, IS).

  • Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (LC-MS grade, ~99%), Ammonium formate (LC-MS grade).

  • Matrix: Blank human plasma (K2EDTA).

Instrumentation

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acetyl-L-threonine and its IS in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions for the analyte and a single working solution for the IS by diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma to achieve the desired concentration range (e.g., 10-10,000 ng/mL).

Sample Preparation (Protein Precipitation)
  • To a 50 µL aliquot of plasma sample (blank, CS, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid).[3]

LC-MS/MS Method Parameters

Table 1: Chromatographic Conditions

Parameter Setting
LC Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | See Table 2 |

Table 2: LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 5 95
1.0 5 95
5.0 60 40
5.1 95 5
6.0 95 5
6.1 5 95

| 8.0 | 5 | 95 |

Table 3: Mass Spectrometer Parameters

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

| Collision Gas | Argon |

Table 4: Optimized MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Acetyl-L-threonine 162.1 102.1 20 12
Acetyl-d3-L-threonine (IS) 165.1 105.1 20 12

Note: Voltages and energies should be optimized for the specific instrument used.[2]

Method Validation

The method was validated following ICH M10 guidelines.[4][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

G cluster_validation ICH M10 Formal Validation Dev Method Development Opt Parameter Optimization (LC & MS) Dev->Opt PreVal Pre-Validation Checks Opt->PreVal Select Selectivity PreVal->Select Linear Linearity PreVal->Linear AccP Accuracy & Precision PreVal->AccP Stab Stability PreVal->Stab Matrix Matrix Effect PreVal->Matrix Recov Recovery PreVal->Recov Report Validated Method Protocol Select->Report Linear->Report AccP->Report Stab->Report Matrix->Report Recov->Report

Caption: Logical workflow for LC-MS method development and validation.
Linearity

The calibration curve was linear over the range of 10-10,000 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.

Table 5: Calibration Curve Summary (Hypothetical Data)

Concentration (ng/mL) Mean Calculated Conc. (ng/mL) Accuracy (%)
10.0 (LLOQ) 9.8 98.0
25.0 25.5 102.0
100.0 101.2 101.2
500.0 490.5 98.1
2500.0 2530.0 101.2
8000.0 7950.0 99.4
10000.0 (ULOQ) 10150.0 101.5

Acceptance Criteria: ±15% of nominal (±20% for LLOQ).

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels. All results were within the acceptable limits.

Table 6: Accuracy and Precision Summary (Hypothetical Data)

QC Level Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
LLOQ 10.0 8.5 104.5 11.2 102.8
Low 30.0 6.2 97.2 8.1 98.5
Mid 400.0 4.1 101.8 5.9 100.9
High 7500.0 3.5 98.9 4.8 99.3

Acceptance Criteria: Precision ≤15% CV (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ).

Matrix Effect and Recovery

Matrix effects were minimal, and recovery was consistent and reproducible across QC levels.

Table 7: Matrix Effect and Recovery Summary (Hypothetical Data)

QC Level Conc. (ng/mL) Mean Extraction Recovery (%) Mean Matrix Effect (%) IS-Normalized Matrix Factor
Low 30.0 92.5 95.8 0.98
High 7500.0 94.1 97.2 1.01

Acceptance Criteria: CV of IS-normalized matrix factor ≤15%.

Stability

Acetyl-L-threonine was found to be stable under various storage and handling conditions relevant to sample analysis.

Table 8: Stability Summary (Hypothetical Data)

Stability Condition Duration QC Level Mean Stability (% of Nominal)
Bench-top (RT) 6 hours Low, High 96.5 - 102.1
Autosampler (10°C) 24 hours Low, High 98.2 - 101.5
Freeze-Thaw 3 cycles Low, High 95.8 - 99.7
Long-term (-80°C) 90 days Low, High 97.1 - 103.4

Acceptance Criteria: Mean concentration within ±15% of nominal.

Conclusion

This application note describes a simple, rapid, and reliable HILIC-MS/MS method for the quantification of Acetyl-L-threonine in human plasma. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision. The validation results confirm that the method is suitable for its intended purpose and can be confidently deployed for bioanalytical studies in clinical and research settings.

References

Application Note: Quantitative Analysis of Acetyl-L-threonine-d5 by GC-MS Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Acetyl-L-threonine-d5 in biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the polar and non-volatile nature of N-acetylated amino acids, a crucial derivatization step is required to facilitate their analysis by GC-MS.[1][2][3] This protocol focuses on silylation using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used and effective reagent for the derivatization of amino acids.[4][5] The described methodology provides a robust framework for sample preparation, derivatization, and subsequent GC-MS analysis, enabling sensitive and specific quantification of this compound. This method is particularly relevant for metabolomics research, pharmacokinetic studies, and as a tool in drug development for monitoring metabolic pathways.

Introduction

Acetyl-L-threonine is an N-acetylated derivative of the essential amino acid L-threonine. The study of acetylated amino acids is of growing interest in various fields of biomedical research as they can serve as important biomarkers for metabolic processes and disease states. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification in complex biological samples by correcting for matrix effects and variations in sample processing.

Gas chromatography-mass spectrometry is a powerful analytical technique that offers high chromatographic resolution and sensitive detection. However, the direct analysis of polar compounds like amino acids is challenging due to their low volatility.[5] Chemical derivatization is therefore a necessary step to convert these analytes into more volatile and thermally stable compounds suitable for GC analysis.[2][3] Silylation, which involves the replacement of active hydrogens in functional groups with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for amino acids.[6] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a popular silylation reagent that reacts with carboxyl, hydroxyl, and amino groups to produce volatile TMS derivatives.[4][5]

This application note provides a detailed protocol for the derivatization of this compound with MSTFA and its subsequent analysis by GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (anhydrous)

  • Acetonitrile (anhydrous, GC grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Nitrogen gas (high purity)

  • Sample vials (2 mL, with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or water. From the stock solution, prepare a series of working standard solutions of known concentrations for calibration.

  • Sample Extraction (from biological matrix, e.g., plasma):

    • To 100 µL of plasma sample, add 400 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean sample vial.

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

Derivatization Protocol
  • To the dried sample residue or a known amount of the dried standard, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

GC-MS Parameters
ParameterValue
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The derivatization of this compound with MSTFA results in the formation of the bis(trimethylsilyl) derivative, where the carboxyl and hydroxyl groups are silylated. The molecular weight of the derivatized analyte will increase by 144 (2 * 72 for the two TMS groups, accounting for the loss of two protons).

Table 1: Expected Mass Spectrometric Data for MSTFA-derivatized this compound

AnalyteDerivativePredicted Molecular Ion (M+) [m/z]Key Fragment Ions [m/z] (Predicted)Estimated Retention Time (min)
This compoundbis(trimethylsilyl)310295 ([M-15]+), 220, 147, 7312 - 15

Note: The m/z values and retention time are predicted based on the structure of this compound and the known fragmentation patterns of similar silylated amino acids. These values should be confirmed experimentally using a pure standard of the derivatized compound. The fragmentation of silylated threonine is known to produce characteristic ions.[7][8][9] For the bis(trimethylsilyl) derivative of this compound, the following key fragment ions are expected:

  • [M-15]+: Loss of a methyl group from a TMS moiety.

  • Other fragments: Resulting from cleavage of the carbon backbone and rearrangements.

Table 2: Quantitative Analysis Parameters

ParameterDescription
Calibration Range 1 - 100 µg/mL (or as required by the study)
Quantification Ion (SIM) m/z 295 (or other suitable abundant and specific fragment)
Qualifier Ions (SIM) m/z 220, 147
Internal Standard A suitable non-endogenous, deuterated acetylated amino acid (if this compound is the analyte of interest, a different labeled compound would be used as an internal standard).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) extraction Protein Precipitation & Supernatant Extraction sample->extraction drying Evaporation to Dryness extraction->drying add_reagents Add Pyridine and MSTFA drying->add_reagents vortex Vortex to Mix add_reagents->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool injection Inject 1 µL into GC-MS cool->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_reaction reactant This compound (with -COOH and -OH groups) product bis(trimethylsilyl)-Acetyl-L-threonine-d5 (Volatile Derivative) reactant->product 70°C Pyridine reagent 2x MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

Caption: Silylation of this compound with MSTFA.

Conclusion

This application note provides a detailed and robust protocol for the derivatization and subsequent quantitative analysis of this compound by GC-MS. The use of MSTFA for silylation is a reliable method to prepare the analyte for gas chromatography, enabling sensitive and specific detection. The provided experimental parameters and expected data serve as a strong foundation for researchers and scientists to develop and validate their own quantitative assays for acetylated amino acids in various biological matrices. This methodology is a valuable tool for advancing research in metabolomics, clinical diagnostics, and drug development.

References

Troubleshooting & Optimization

minimizing isotopic exchange of deuterium in Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acetyl-L-threonine-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of your deuterated compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem with this compound?

A1: Isotopic exchange, or back-exchange, is the unintended swapping of deuterium (B1214612) atoms on your labeled compound with hydrogen atoms from the surrounding environment. This is problematic because analytical techniques like mass spectrometry rely on the mass difference between the deuterated standard and the native analyte for accurate quantification. If your this compound loses its deuterium label, it can lead to an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration.

Q2: Which deuterium positions on this compound are most susceptible to exchange?

A2: The stability of a deuterium label depends on its molecular position. Generally, deuterium atoms attached to heteroatoms (like oxygen or nitrogen, e.g., in -OD or -ND groups) are highly susceptible to exchange. Deuterium on carbons adjacent to carbonyl groups (alpha-protons) can also be labile under acidic or basic conditions. Deuterium on aliphatic chains, like the methyl group in the acetyl moiety of this compound, is generally more stable. The specific labeling pattern of this compound (d5) typically involves carbon-bound deuterium, which is relatively stable compared to heteroatom-bound deuterium.

Q3: What are the primary experimental factors that cause deuterium exchange?

A3: The main factors that promote unwanted deuterium exchange are elevated temperature, suboptimal pH, and the presence of protic solvents. The rate of exchange is catalyzed by both acids and bases and increases significantly with temperature. Protic solvents, such as water and methanol, act as a source of protons that can readily exchange with the deuterium on your standard.

Q4: How does liquid chromatography (LC) affect the stability of my deuterated standard?

A4: The liquid chromatography step is a significant contributor to back-exchange because the deuterated compound is exposed to a protic mobile phase, often for several minutes. Factors like longer chromatographic gradients, slower flow rates, and higher column temperatures can increase the extent of back-exchange.

Q5: What are the best practices for storing this compound?

A5: Proper storage is critical to maintain isotopic purity. For long-term stability, it is recommended to store the compound as a solid at -20°C or -80°C. The container should be tightly sealed and stored in a dry environment, preferably under an inert atmosphere like argon or nitrogen, to protect it from moisture. When preparing solutions, store them at low temperatures and for the shortest duration necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

IssuePossible Cause(s)Recommended Solution(s)
High levels of back-exchange observed in mass spectrometry data. 1. Suboptimal pH: The pH of your sample diluent or LC mobile phase is strongly acidic or basic. 2. Elevated Temperature: Samples, autosampler, or LC column are not adequately cooled. 3. Prolonged Analysis Time: The LC gradient is too long, or flow rates are too slow.1. Adjust pH: Ensure the pH of all aqueous solutions is within the range of minimal exchange, typically pH 2.5-3.0. 2. Control Temperature: Maintain low temperatures (ideally 0°C) for all sample handling, storage, and analysis steps. Use a cooled autosampler and column compartment. 3. Optimize LC Method: Shorten the LC run time by using faster gradients or higher flow rates, without compromising chromatographic separation.
Inconsistent internal standard response across a batch. 1. Variable Exposure to Moisture: Inconsistent handling allowed atmospheric moisture to enter vials. 2. Temperature Fluctuations: Samples were exposed to different temperatures for varying durations. 3. Inconsistent Sample Preparation Time: The time between sample preparation and injection varies significantly between samples.1. Standardize Handling: Handle all samples under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure vials are tightly capped immediately after use. Equilibrate the standard to room temperature before opening to prevent condensation. 2. Maintain Cold Chain: Keep all samples on ice or in a cooled rack throughout the entire process. 3. Follow a Strict SOP: Develop and adhere to a standard operating procedure with consistent timing for all steps.
Calibration curve is non-linear. 1. Isotopic Impurity: The deuterated standard may contain a small amount of the unlabeled analyte. 2. Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C) from the analyte may contribute to the mass channel of the deuterated standard, especially for standards with low deuterium incorporation.1. Verify Purity: Check the certificate of analysis for the isotopic purity of the standard. 2. Use Higher Deuteration: If possible, use an internal standard with a higher number of deuterium atoms to increase the mass difference from the analyte.

Data Presentation

The rate of isotopic exchange is governed by several key factors. The following table summarizes their effects and the optimal conditions to minimize exchange.

FactorEffect on Exchange RateRecommended Condition to Minimize ExchangeCitation(s)
pH Catalyzed by both acid and base; rate is highest at pH extremes.Maintain pH in the range of 2.5 - 3.0, where the exchange rate is at a minimum.
Temperature Rate increases exponentially with temperature (approx. 3-fold per 10°C rise).Maintain all solutions and equipment at low temperature (0°C or below if possible).
Solvent Type Protic solvents (H₂O, MeOH, EtOH) provide a source of protons for exchange.Use aprotic solvents (e.g., acetonitrile, THF) where possible. If protic solvents are necessary, use their deuterated counterparts (e.g., D₂O, CD₃OD).
Exposure Time The longer the exposure to suboptimal conditions, the greater the exchange.Minimize the time the sample spends in protic solvents and at non-ideal pH or temperature. Use rapid analytical methods.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for accurately preparing solutions of this compound while minimizing the risk of isotopic exchange.

  • Equilibration: Before opening, allow the vial containing the solid deuterated standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Using a calibrated analytical balance, accurately weigh the required amount of the standard. Perform this in a low-humidity environment if possible.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a high-purity, anhydrous, or deuterated solvent (aprotic is preferred if compatible with your assay) to dissolve the solid completely. Gentle vortexing or sonication may be used.

  • Dilution to Volume: Once fully dissolved, dilute to the final volume with the same solvent.

  • Storage: Stopper the flask and mix thoroughly. Transfer the stock solution to a tightly sealed, clearly labeled amber vial and store at the recommended low temperature (e.g., -20°C or -80°C).

  • Working Solutions: Prepare working solutions fresh as needed by diluting the stock solution. Keep working solutions cooled during use.

Protocol 2: General Workflow for Minimizing Back-Exchange in LC-MS Analysis

This workflow is based on the principles of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), which are designed to preserve deuterium labels during analysis.

  • Sample Preparation: Perform all sample preparation steps (e.g., spiking internal standard into the matrix) in a cooled environment (e.g., on an ice bath).

  • Quenching (if applicable for reaction monitoring): For time-course experiments, the exchange reaction is stopped ("quenched") by rapidly lowering the pH and temperature. This is achieved by adding a pre-chilled quench buffer (e.g., phosphate (B84403) buffer at pH 2.5) to the sample.

  • LC System Preparation: Equilibrate the LC system at a low temperature. The column compartment and autosampler should be cooled, ideally to 0-4°C. The mobile phase should be at the pH of minimum exchange (~2.5).

  • Injection and Chromatography: Immediately inject the prepared sample into the LC-MS system.

  • Rapid Separation: Employ a fast chromatographic method. Use higher flow rates and shorter gradients to minimize the time the deuterated compound is exposed to the protic mobile phase.

  • Mass Spectrometry: Analyze the eluent by mass spectrometry, monitoring for the correct mass-to-charge ratio of this compound.

Visualizations

The following diagrams illustrate key concepts and workflows for minimizing deuterium exchange.

Factors_Influencing_Exchange problem Isotopic Exchange (Loss of Deuterium) temp Elevated Temperature temp->problem ph Suboptimal pH (Highly Acidic or Basic) ph->problem solvent Protic Solvents (e.g., H₂O, Methanol) solvent->problem time Prolonged Exposure Time time->problem moisture Atmospheric Moisture moisture->problem

Caption: Key factors that promote the isotopic exchange of deuterium.

Experimental_Workflow cluster_prep Sample Preparation (0-4°C) cluster_analysis LC-MS Analysis (0-4°C) prep Prepare Sample/ Spike Standard quench Quench Reaction (pH 2.5, 0°C) prep->quench inject Immediate Injection quench->inject lc Rapid UPLC Separation (pH 2.5 Mobile Phase) inject->lc ms Mass Spectrometry Detection lc->ms

Caption: Optimized experimental workflow to minimize deuterium back-exchange.

Troubleshooting_Logic start Inconsistent MS Signal or Evidence of D Loss? check_storage Was standard stored properly (cold, dry, inert)? start->check_storage Yes ok Review other parameters (e.g., MS settings, sample matrix) start->ok No check_temp Was sample kept at 0-4°C throughout? check_ph Was pH maintained at ~2.5? check_temp->check_ph Yes cause_temp Root Cause: Temperature Control check_temp->cause_temp No check_time Was analysis time minimized? check_ph->check_time Yes cause_ph Root Cause: pH Control check_ph->cause_ph No cause_time Root Cause: Analysis Duration check_time->cause_time No check_time->ok Yes check_storage->check_temp Yes cause_storage Root Cause: Storage/Handling check_storage->cause_storage No

Caption: Troubleshooting logic for diagnosing the

Technical Support Center: Analysis of Acetyl-L-threonine-d5 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of Acetyl-L-threonine-d5 in plasma by LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Signal Intensity for this compound

Question: My signal for this compound is significantly lower in plasma samples compared to the neat standard, and the intensity is variable between different plasma lots. What is the likely cause and how can I fix it?

Answer:

This is a classic sign of ion suppression , a major matrix effect where endogenous components in the plasma co-elute with your analyte and interfere with its ionization in the mass spectrometer source. In plasma, common culprits include phospholipids, salts, and proteins. The variability between lots is due to the inherent biological differences in the plasma composition from different individuals.

Here is a stepwise approach to troubleshoot and mitigate this issue:

  • Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Protein Precipitation (PPT): This is a simple and fast method. However, it may not be sufficient to remove all phospholipids.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into a solvent that is immiscible with the plasma matrix.

    • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating the analyte of interest while washing away interfering matrix components.

  • Improve Chromatographic Separation: If sample preparation alone is not sufficient, optimizing your LC method to separate this compound from co-eluting matrix components is crucial.

    • Adjust the gradient profile to better resolve the analyte peak.

    • Experiment with different column chemistries (e.g., HILIC for polar compounds).

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): As you are working with a deuterated standard (this compound), it is likely being used as an internal standard for the non-labeled analyte. A SIL-IS is the gold standard for correcting matrix effects as it co-elutes and experiences similar ionization suppression as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Question: The chromatographic peak for this compound is tailing or split. What could be causing this and how do I improve it?

Answer:

Poor peak shape can be caused by a variety of factors, including matrix effects and issues with the chromatographic system.

  • Column Contamination: Buildup of matrix components from plasma samples on the analytical column can lead to peak distortion.

    • Solution: Implement a robust column washing procedure between injections. Consider using a guard column to protect the analytical column.

  • Injection Solvent Mismatch: If the solvent used to dissolve the extracted sample is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure your final sample solvent is as close in composition to the initial mobile phase as possible.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution: Adjust the mobile phase pH or use a mobile phase additive to minimize these interactions. Consider trying a different column with a more inert surface.

  • System Issues: Check for blockages in the system, such as a clogged frit, or issues with fittings and tubing.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of plasma samples?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix. In plasma, these interfering components can include phospholipids, salts, proteins, and metabolites. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantitative results.

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for bioanalysis?

A2: A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to the analyte of interest (in this case, non-labeled Acetyl-L-threonine). This means it behaves similarly during sample extraction, chromatographic separation, and ionization. By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement. Therefore, by calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q3: Can a deuterated internal standard like this compound completely eliminate matrix effect issues?

A3: While highly effective, a deuterated internal standard may not always perfectly compensate for matrix effects. "Differential matrix effects" can occur if there is a slight chromatographic separation between the analyte and its deuterated internal standard. This can happen due to the "isotope effect," where the heavier deuterium (B1214612) atoms can slightly alter the retention time. If the analyte and the IS elute at different points in a region of varying ion suppression, they will be affected differently, leading to inaccuracies. It is crucial to verify that the analyte and the deuterated IS co-elute as closely as possible during method development.

Q4: What are the most common sources of matrix effects in plasma?

A4: The most notorious sources of matrix effects in plasma are phospholipids from cell membranes. These molecules are often co-extracted with analytes, especially in protein precipitation, and tend to elute in the same chromatographic window as many small molecule drugs and metabolites, causing significant ion suppression. Other significant contributors include salts, endogenous amino acids, and other small molecule metabolites.

Q5: How do I validate my method for matrix effects according to regulatory guidelines?

A5: Regulatory bodies like the FDA require the evaluation of matrix effects during bioanalytical method validation. The standard approach is to assess the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix from at least six different sources to the peak area of the analyte in a neat solution. The internal standard-normalized MF is then calculated to ensure that the IS is adequately compensating for the matrix effect. The coefficient of variation (CV%) of the IS-normalized MF across the different lots of matrix should be within an acceptable limit (typically ≤15%).

Quantitative Data Summary

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects. The values are illustrative and the actual reduction will depend on the specific analyte and matrix.

Sample Preparation TechniqueTypical Phospholipid RemovalTypical Matrix Effect Reduction (Ion Suppression)Relative Cost and Complexity
Protein Precipitation (PPT) Low to ModerateLow to ModerateLow
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighModerate
Solid-Phase Extraction (SPE) HighHighHigh
Phospholipid Removal Plates Very HighVery HighModerate to High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma

This protocol is a basic method for removing the majority of proteins from plasma samples.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Ice-cold acetonitrile (B52724) (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold ACN to the sample.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative evaluation of ion suppression or enhancement.

Sample Sets:

  • Set A (Neat Solution): this compound spiked into the mobile phase or reconstitution solvent at a known concentration.

  • Set B (Post-Extraction Spike): Blank plasma is extracted using your chosen sample preparation method (e.g., Protocol 1). The resulting clean extract is then spiked with this compound at the same concentration as Set A.

Procedure:

  • Analyze multiple replicates of both Set A and Set B by LC-MS/MS.

  • Calculate the average peak area for this compound in each set.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.

Visualizations

Experimental_Workflow_for_Matrix_Effect_Assessment cluster_prep Sample Preparation cluster_analysis Analysis and Calculation plasma Blank Plasma extraction Extraction (e.g., PPT, LLE, SPE) plasma->extraction neat_solution Neat Solution spike_neat Spike with This compound neat_solution->spike_neat spike_post Spike with This compound extraction->spike_post lcms LC-MS/MS Analysis spike_post->lcms Set B spike_neat->lcms Set A peak_area_b Peak Area (Set B) lcms->peak_area_b peak_area_a Peak Area (Set A) lcms->peak_area_a calculate_mf Calculate Matrix Factor: MF = Peak Area (B) / Peak Area (A) peak_area_b->calculate_mf peak_area_a->calculate_mf

Caption: Workflow for the quantitative assessment of matrix effects.

Technical Support Center: Optimizing Fragmentation of Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the tandem mass spectrometry (MS/MS) analysis of Acetyl-L-threonine-d5.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode?

A1: To determine the precursor ion m/z, we first calculate the monoisotopic mass of the neutral molecule.

  • L-threonine: C4H9NO3, Monoisotopic Mass = 119.0582 g/mol

  • Acetyl group (COCH3): Adds C2H2O, increasing the mass by 42.0106 g/mol .

  • N-Acetyl-L-threonine: C6H11NO4, Monoisotopic Mass = 161.0688 g/mol .[1]

  • d5 labeling: Assuming the five deuterium (B1214612) atoms replace five hydrogen atoms, this increases the mass by 5 * (2.0141 - 1.0078) = 5.0315 g/mol .

  • This compound: Approximate Monoisotopic Mass = 161.0688 + 5.0315 = 166.1003 g/mol .

In positive ion mode electrospray ionization (ESI), a proton ([M+H]+) is typically added.

Therefore, the expected precursor ion for this compound is m/z 167.1076 .

Q2: What are the theoretical major product ions for this compound in tandem MS?

A2: The fragmentation of this compound is predicted based on the known fragmentation of L-threonine and acetylated amino acids. N-terminal acetylation is known to favor the formation of b-ions.[2] Key fragmentation pathways for threonine involve losses of water (H2O) and the carboxyl group (as COOH or H2O + CO).

Below is a table summarizing the predicted major product ions. The exact location of the d5 labels will influence which fragments retain the deuterium. Assuming a common labeling pattern where deuteriums are on the methyl and ethyl groups of the threonine backbone, the following fragments are expected.

Putative FragmentDescriptionUnlabeled m/zPredicted d5-labeled m/z
Precursor Ion [M+H]+162.0761167.1076
Product Ion 1 Loss of H2O144.0655149.0970
Product Ion 2 Loss of COOH (as H2O + CO)116.0706121.1021
Product Ion 3 Immonium Ion74.060079.0915
Product Ion 4 Acetyl Ion43.018443.0184

Q3: How does deuterium labeling affect the chromatography and mass spectrometry results?

A3: Deuterium labeling can introduce a slight shift in chromatographic retention time, typically causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart in reversed-phase chromatography.[3] This effect is due to the subtle differences in polarity and intermolecular interactions. In mass spectrometry, the primary effect is the mass shift of the precursor and fragment ions containing the deuterium labels. It is important to note that in some cases, H/D scrambling (the exchange of hydrogen and deuterium atoms within the ion) can occur during fragmentation, which can complicate spectral interpretation.[4][5]

Troubleshooting Guide

Problem 1: Low or no signal for the this compound precursor ion.

Possible Cause Troubleshooting Step
Incorrect Mass Spectrometer Settings Verify the mass spectrometer is set to scan for the correct precursor m/z of 167.1076. Ensure the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for small polar molecules.
Sample Degradation Ensure the sample is fresh and has been stored properly. This compound, like many biological molecules, can be susceptible to degradation.
Poor Ionization Efficiency Adjust the mobile phase composition. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve protonation and ionization efficiency in positive mode.
Matrix Effects If analyzing complex samples, co-eluting compounds can suppress the ionization of the target analyte. Improve chromatographic separation or consider a sample cleanup step like solid-phase extraction (SPE).

Problem 2: Poor or inconsistent fragmentation of the precursor ion.

Possible Cause Troubleshooting Step
Suboptimal Collision Energy The collision energy is a critical parameter. Perform a collision energy optimization experiment by systematically varying the collision energy and monitoring the intensity of the desired product ions. A typical starting point for a small molecule like this might be 10-30 eV, but this is highly instrument-dependent.
Incorrect Collision Gas Pressure Ensure the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Low pressure will result in insufficient fragmentation, while excessively high pressure can lead to excessive fragmentation and loss of signal.
Precursor Ion Isolation Issues Check the isolation window for the precursor ion. A window that is too wide may allow other ions to enter the collision cell, while a window that is too narrow may reduce the precursor ion signal.

Problem 3: Unexpected fragment ions or isotopic patterns observed.

Possible Cause Troubleshooting Step
In-source Fragmentation If fragment ions are observed in the MS1 scan, this indicates that fragmentation is occurring in the ionization source. Reduce the source temperature or cone voltage to minimize this effect.
H/D Scrambling or Exchange If fragment masses do not align with the expected deuterium labeling pattern, consider the possibility of hydrogen-deuterium scrambling or exchange with residual water in the mass spectrometer. Ensure the system is well-maintained and free of contaminants.[4]
Presence of Contaminants Unidentified peaks in the mass spectrum could be due to contaminants in the sample or from the LC-MS system. Run a blank injection to identify potential sources of contamination.

Experimental Protocols

Collision Energy Optimization for this compound

This protocol outlines a typical procedure for optimizing the collision energy to achieve robust and reproducible fragmentation.

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Method Setup:

    • Set up a liquid chromatography method that provides a sharp, symmetrical peak for this compound.

    • In the tandem MS method, define a Multiple Reaction Monitoring (MRM) experiment.

    • Set the precursor ion to m/z 167.1.

    • Define transitions for the expected product ions (e.g., 149.1, 121.1, 79.1).

  • Collision Energy Ramp:

    • Create a series of experiments where the collision energy is systematically varied. For each product ion, test a range of collision energies (e.g., from 5 eV to 40 eV in 2-3 eV increments).

    • Inject the standard solution for each collision energy setting.

  • Data Analysis:

    • For each product ion, plot the signal intensity (peak area) against the corresponding collision energy.

    • The optimal collision energy for each transition is the value that produces the highest signal intensity.

  • Final Method:

    • Update the final LC-MS/MS method with the optimized collision energies for each product ion transition.

Hypothetical Collision Energy Optimization Data

The following table presents a hypothetical dataset from a collision energy optimization experiment for two major product ions of this compound.

Collision Energy (eV)Product Ion 1 (m/z 149.1) Intensity (cps)Product Ion 2 (m/z 121.1) Intensity (cps)
105,2001,500
128,9003,100
1415,6006,800
16 22,300 11,200
1818,10018,500
2014,50025,400
2210,20021,300
247,80016,700
265,10012,100

Optimal CE for m/z 149.1 is approximately 16 eV. Optimal CE for m/z 121.1 is approximately 20 eV.

Visualizations

Fragmentation_Workflow cluster_sample Sample Infusion/Injection cluster_ms1 MS1 Analysis cluster_ms2 MS2 Analysis cluster_data Data Analysis Sample This compound Standard Ionization Electrospray Ionization (ESI) Sample->Ionization Precursor Precursor Ion Selection (m/z 167.1) Ionization->Precursor CID Collision-Induced Dissociation (CID) (Varying Collision Energy) Precursor->CID Fragments Product Ion Detection (e.g., m/z 149.1, 121.1) CID->Fragments Optimization Plot Intensity vs. CE Fragments->Optimization FinalMethod Determine Optimal CE Optimization->FinalMethod Fragmentation_Pathway cluster_fragments Primary Fragments cluster_immonium Immonium Ion Precursor [M+H]+ m/z 167.1 Frag1 [M+H - H2O]+ m/z 149.1 Precursor->Frag1 - H2O Frag3 Immonium Ion m/z 79.1 Precursor->Frag3 - C4H4O3-d5 Frag2 [M+H - H2O - CO]+ m/z 121.1 Frag1->Frag2 - CO

References

Technical Support Center: Synthesis of Position-Specific Deuterated Threonine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of position-specific deuterated threonine. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes the position-specific deuteration of threonine particularly challenging?

The synthesis of position-specific deuterated threonine presents several significant challenges. Threonine has two chiral centers, making stereocontrol crucial; many deuteration methods can lead to racemization or epimerization (loss of the specific 3D arrangement). The side chain contains a reactive hydroxyl group that often requires protection and deprotection steps, adding complexity to the synthesis. Achieving site-selectivity—that is, placing deuterium (B1214612) at the desired Cα or Cβ position without labeling the other—is a primary difficulty. Furthermore, some direct deuteration techniques require harsh conditions, such as high temperatures and pressures, which can cause the threonine molecule to decompose.

Q2: What are the primary strategies for achieving position-specific deuteration of threonine?

There are two main approaches: chemical synthesis and enzymatic methods.

  • Chemical Synthesis: This often involves the de novo synthesis of the amino acid from smaller, pre-deuterated building blocks. Another chemical strategy involves protecting the existing threonine molecule, oxidizing the β-hydroxyl group to a ketone, and then reducing it with a deuterium source to introduce the label at the β-position. While versatile, chemical methods can be multi-stepped and risk side reactions or racemization.

  • Enzymatic Methods: These approaches use enzymes to catalyze the hydrogen-deuterium (H/D) exchange directly on the amino acid. Enzymatic reactions are highly specific, often avoiding the need for protecting groups and proceeding under mild conditions, which helps preserve stereochemistry. However, enzyme substrate specificity can be a limitation; for example, some enzymes may not work on unprotected threonine.

Q3: How can I selectively introduce deuterium at the Cβ position?

Achieving Cβ-specific deuteration is a common goal and can be accomplished through several advanced methods:

  • Two-Step Enzymatic Process: A dual-protein system (DsaD/DsaE) can be used to first catalyze H/D exchange at both the Cα and Cβ positions in D₂O. Subsequently, the Cα deuterium can be selectively washed out by treating the product with just the DsaD enzyme in H₂O, leaving only the Cβ position deuterated.

  • Chemical Oxidation-Reduction: This method involves protecting the amine and carboxyl groups of threonine, followed by oxidation of the side-chain hydroxyl group to a ketone. The subsequent diastereoselective reduction of the ketone using a deuterium-donating reagent introduces deuterium specifically at the Cβ position.

  • Ru-catalyzed Deuteration: Certain ruthenium catalysts have been shown to perform α,β-deuteration on threonine while fully retaining the configuration of both chiral centers. A subsequent back-exchange (washout) of the α-position in H₂O could potentially yield a Cβ-deuterated product.

Q4: My threonine sample is decomposing during the reaction. What are the likely causes and solutions?

Decomposition is often a result of harsh reaction conditions. Metal-catalyzed hydrothermal H/D exchange reactions, which can operate at temperatures above 200°C, are known to cause decomposition and cleavage of amine or acid groups.

  • Troubleshooting Steps:

    • Lower the Temperature: If possible, reduce the reaction temperature. For example, in a Pt/C-catalyzed reaction, threonine was found to decompose at 100°C.

    • Change the Catalyst: The choice of catalyst is critical. Switching from a Platinum-on-Carbon (Pt/C) catalyst to a Ruthenium-on-Carbon (Ru/C) catalyst was shown to suppress threonine decomposition, although deuteration levels were low in that specific instance.

    • Switch to an Enzymatic Method: Enzymatic methods operate under mild, physiological conditions (e.g., 37°C, neutral pD) and are an excellent alternative to avoid decomposition.

Q5: I'm observing racemization at the chiral centers. How can I maintain stereochemical purity?

Loss of stereochemistry is a common problem, especially in methods that proceed through a carbanion or Schiff base intermediate.

  • Solutions to Preserve Stereochemistry:

    • Enzymatic Catalysis: The three-dimensional active site of an enzyme provides excellent control over stereoselectivity, making this the preferred method for maintaining chiral integrity.

    • Specific Chemical Methods: Look for protocols that explicitly state retention of configuration. A recently developed method using a phytic acid-modulated Ruthenium catalyst demonstrated high regioselectivity and full enantiospecificity for threonine.

    • Avoid Harsh Conditions: High heat and extreme pH, common in some direct H/D exchange methods, can promote racemization.

Q6: Is it necessary to use protecting groups for threonine's side-chain hydroxyl group?

Yes, in many chemical synthesis routes, protecting the hydroxyl group is essential. The hydroxyl group is active and can interfere with reactions intended for other parts of the molecule. Common protecting groups for the hydroxyl function in serine and threonine include benzyl (B1604629) (Bzl) and tert-butyl (tBu). In contrast, enzymatic methods can often be performed on free amino acids, avoiding the need for protection/deprotection steps and streamlining the synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Deuterium Incorporation 1. Inactive catalyst or enzyme. 2. Incorrect pD or pH. 3. Presence of contaminating H₂O. 4. Substrate inhibition or incompatibility (e.g., unprotected hydroxyl group in some enzymatic systems).1. Use fresh catalyst/enzyme. 2. Optimize pD/pH for the specific reaction. 3. Ensure all reagents and solvents are fully deuterated (e.g., D₂O 99.9%). 4. If using an enzymatic method, try protecting the side-chain hydroxyl group (e.g., as a methyl ether).
Deuteration at Incorrect Position(s) 1. Lack of site-selectivity in the chosen method. 2. Using a single-enzyme system (e.g., DsaD alone) when Cβ deuteration is desired.1. For Cβ-only deuteration, use a two-step enzymatic process (Cα/Cβ labeling followed by Cα washout). 2. For Cα/Cβ deuteration, ensure the dual-protein DsaD/DsaE system is used. 3. Employ a chemical synthesis route that builds the molecule from a pre-deuterated Cβ segment.
Product Decomposition 1. Reaction temperature is too high. 2. Catalyst is too aggressive (e.g., Pt/C). 3. Extreme pD/pH conditions.1. Reduce the temperature. 2. Switch to a milder catalyst (e.g., Ru/C). 3. Switch to a mild enzymatic method which operates under physiological conditions.
Racemization or Epimerization 1. Harsh reaction conditions (high heat, strong acid/base). 2. The reaction mechanism proceeds through a planar intermediate (e.g., enolate or Schiff base).1. Use an enzymatic method known for high stereoselectivity. 2. Adopt chemical methods specifically designed to retain stereochemistry, such as certain Ru-catalyzed reactions.
Difficulty with Product Purification 1. Incomplete reaction, leaving a mixture of isotopologues. 2. Presence of side-products from decomposition or other reactions.1. Optimize reaction time and conditions to drive the reaction to completion. 2. Use chromatographic techniques like HPLC for separation. Chiral HPLC may be necessary to separate stereoisomers.

Quantitative Data Summary

The following table summarizes reported data for different deuteration methods.

MethodTarget Position(s)SubstrateDeuterium Incorporation (%)StereoselectivityReference
Dual-Protein Enzymatic (DsaD/DsaE) Cα and CβAliphatic Amino AcidsCα: ~95%Cβ: 84–93%High (>99% ee)
Dual-Protein Enzymatic (DsaD/DsaE) Cα and CβThreonine (methyl ether protected)Cα: HighCβ: ModerateScrambling at Cβ
Two-Step Enzymatic (Washout) Cβ onlyL-Leucine (as model)Cβ: 86%High (98% ee)
Pt/C Catalysis N/AL-ThreonineN/A (Decomposition)N/A
Ru/C Catalysis N/AL-Threonine3.3%Not Reported
Ru-catalyzed H/D Exchange Cα and CβL-ThreonineNot specifiedFull retention of configuration

Experimental Protocols & Workflows

Protocol 1: Enzymatic Cα/Cβ-Deuteration of a Protected Threonine Derivative

This protocol is adapted from methods used for other amino acids with the DsaD/DsaE system, which requires protection for threonine's hydroxyl group.

  • Substrate Preparation: Protect the hydroxyl group of L-threonine, for example, as a methyl ether.

  • Reaction Mixture: In a suitable vessel, combine the following in D₂O (99.9%):

    • Protected L-Threonine: 10–20 mM

    • DsaD clarified cell lysate: 2.5% v/v

    • DsaE clarified cell lysate: 2.5% v/v

    • Sodium Phosphate (B84403) buffer: 50 mM (pD adjusted to 8.4)

    • Pyridoxal phosphate (PLP): 0.1 mM

  • Incubation: Incubate the reaction at 37°C for 8 hours or until completion, monitoring by NMR or mass spectrometry.

  • Quenching and Purification: Quench the reaction by adding acetone. Centrifuge to remove precipitated proteins. Remove the solvent via rotary evaporation. The resulting deuterated product can be purified using standard chromatographic techniques.

Protocol 2: Chemical Synthesis of β-Deuterated Allo-Threonine

This protocol outlines a general chemical strategy based on an oxidation-reduction sequence.

  • Protection: Protect the amine group of L-threonine (e.g., as Fmoc) and the carboxyl group (e.g., as a cyclic ortho ester).

  • Oxidation: Selectively oxidize the side-chain hydroxyl group to a ketone using a suitable oxidizing agent (e.g., Swern or Dess-Martin oxidation).

  • Deuterium Labeling (Reduction): Perform a diastereoselective reduction of the ketone intermediate using a deuterium-donating reducing agent (e.g., Sodium borodeuteride, NaBD₄). This step introduces the deuterium at the Cβ position.

  • Deprotection: Remove the protecting groups from the amine and carboxyl functionalities to yield the final β-deuterated allo-threonine product.

  • Purification: Purify the final compound using ion-exchange chromatography or HPLC.

Visualizations

G cluster_0 Enzymatic Workflow for Selective Cβ-Deuteration A L-Threonine (Side-Chain Protected) B Step 1: Cα/Cβ Deuteration A->B DsaD/DsaE PLP, D₂O (pD 8.4) C Cα,Cβ-d₂-Threonine B->C D Step 2: Cα Washout C->D DsaD H₂O E Purified Cβ-d₁-Threonine D->E

Caption: Enzymatic workflow for selective Cβ-deuteration of threonine.

G cluster_1 Chemical Workflow for Selective Cβ-Deuteration A L-Threonine B Step 1: Protection A->B C Protected Threonine (Amine & Carboxyl) B->C D Step 2: Oxidation C->D E Protected Ketone Intermediate D->E F Step 3: Reductive Deuteration E->F e.g., NaBD₄ G Protected Cβ-d₁-allo-Threonine F->G H Step 4: Deprotection G->H I Purified Cβ-d₁-allo-Threonine H->I

Caption: Chemical synthesis workflow via an oxidation-reduction sequence.

correcting for isotopic impurity in Acetyl-L-threonine-d5 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isotopic impurity during the quantification of Acetyl-L-threonine using a deuterated internal standard (Acetyl-L-threonine-d5).

Frequently Asked Questions (FAQs)

Q1: What is isotopic impurity in this compound, and why is it a concern?

A1: this compound is a form of Acetyl-L-threonine where five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). However, the synthesis of these deuterated compounds is often not 100% complete. This results in a mixture of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d0, d1, d2, d3, d4, and d5). These "impurities" are a concern because the isotopologues with fewer deuterium atoms can contribute to the mass spectrometry signal of the natural, unlabeled analyte (d0), leading to an overestimation of its concentration.[1]

Q2: How does isotopic impurity affect the quantification of Acetyl-L-threonine?

A2: In isotope dilution mass spectrometry, a known amount of the deuterated internal standard (this compound) is added to a sample. The ratio of the signal from the natural analyte to the signal from the internal standard is used for quantification. If the d5 internal standard contains a significant amount of the d0 isotopologue, it will artificially inflate the analyte's signal, causing inaccurate and unreliable results.[1][2]

Q3: How can I determine the isotopic purity of my this compound standard?

A3: The isotopic purity of your deuterated standard is typically provided by the manufacturer in the Certificate of Analysis (CoA). This information can be confirmed by analyzing a pure solution of the this compound standard by high-resolution mass spectrometry. The resulting spectrum will show the distribution of all isotopologues, allowing for the calculation of their relative abundances.

Q4: Is it necessary to correct for the natural isotopic abundance of the analyte itself?

A4: Yes, in addition to the impurities in the deuterated standard, the unlabeled analyte (Acetyl-L-threonine) has a natural distribution of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These contribute to signals at M+1, M+2, etc., which can overlap with the signals of the deuterated internal standard's isotopologues. For highly accurate quantification, a correction for this natural isotopic abundance is also necessary.

Troubleshooting Guide

Problem Possible Cause Solution
Non-linear calibration curve Isotopic cross-contribution between the analyte and the internal standard.Implement a mathematical correction for the isotopic overlap. Ensure the isotopic purity of the internal standard is accurately known and accounted for in the calculations.[1][2]
Inaccurate or biased quantitative results Failure to correct for the presence of the d0 isotopologue in the d5 internal standard.Always perform a correction for the isotopic distribution of the internal standard. This involves subtracting the contribution of the d0 impurity from the analyte signal.
Unexpected peaks in the mass spectrum of the standard Presence of chemical impurities or other isotopologues.Verify the chemical purity of the standard. Use high-resolution mass spectrometry to identify the composition of the unexpected peaks. Ensure your chromatographic method separates the analyte and standard from any chemical impurities.
Difficulty in calculating the correction factors Lack of a clear mathematical procedure.Utilize the step-by-step protocol and calculation example provided in this guide. Consult resources on isotope dilution mass spectrometry for a deeper understanding of the underlying principles.

Data Presentation: Isotopic Distribution of this compound

The isotopic distribution of a commercially available this compound standard can vary between batches. It is crucial to refer to the Certificate of Analysis for the specific lot being used. The table below shows a theoretical distribution versus a typical, more realistic distribution for a standard with 98% deuterium enrichment.

IsotopologueMass ShiftTheoretical Abundance (100% Enrichment)Typical Actual Abundance (~98% Enrichment)
d0+00.00%0.10%
d1+10.00%0.50%
d2+20.00%1.50%
d3+30.00%5.00%
d4+40.00%20.00%
d5+5100.00%72.90%

Experimental Protocol: Quantification of Acetyl-L-threonine with Isotopic Impurity Correction

This protocol outlines the key steps for quantifying Acetyl-L-threonine in a sample using this compound as an internal standard, including the correction for isotopic impurities.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the sample (e.g., plasma, cell lysate), add a known concentration of this compound internal standard.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A suitable column for separating polar compounds, such as a HILIC or C18 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution suitable for separating Acetyl-L-threonine from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the following precursor to product ion transitions (Note: These are proposed transitions and should be optimized in your laboratory):

    • Acetyl-L-threonine (Analyte): m/z 162.1 → 102.1

    • This compound (Internal Standard): m/z 167.1 → 107.1

3. Correction for Isotopic Impurity: A Step-by-Step Calculation

This calculation corrects for the contribution of the d0 isotopologue from the internal standard to the analyte signal.

  • Determine the Isotopic Distribution of the Internal Standard: Analyze a pure solution of the this compound standard. Measure the peak areas for the d0 isotopologue (at the m/z of the analyte) and the d5 isotopologue.

    • Let Area_d0_IS be the peak area of the d0 isotopologue.

    • Let Area_d5_IS be the peak area of the d5 isotopologue.

  • Calculate the Correction Factor (CF): CF = Area_d0_IS / Area_d5_IS

  • Analyze the Sample: Inject the prepared sample and measure the peak areas for the analyte and the internal standard.

    • Let Area_Analyte_Sample be the peak area at the analyte's m/z.

    • Let Area_IS_Sample be the peak area at the internal standard's m/z.

  • Correct the Analyte Peak Area: Corrected_Analyte_Area = Area_Analyte_Sample - (Area_IS_Sample * CF)

  • Calculate the Analyte Concentration: Use the Corrected_Analyte_Area and the known concentration of the internal standard to determine the analyte concentration from your calibration curve.

Visualizations

G Workflow for Isotopic Impurity Correction cluster_prep Preparation cluster_analysis Analysis cluster_correction Correction & Quantification spike Spike Sample with This compound prepare Sample Preparation (e.g., Protein Precipitation) spike->prepare lcms LC-MS/MS Analysis (Acquire MRM Data) prepare->lcms integrate Integrate Peak Areas (Analyte and IS) lcms->integrate correct Apply Isotopic Impurity Correction integrate->correct quantify Quantify Analyte using Corrected Area and Calibration Curve correct->quantify

Caption: Workflow for quantitative analysis with isotopic correction.

G Isotopic Cross-Contribution cluster_analyte Analyte (Unlabeled) cluster_is Internal Standard (Deuterated) analyte_d0 Acetyl-L-threonine (d0) analyte_m1 Analyte M+1 (e.g., ¹³C) is_d5 This compound analyte_m1->is_d5 Potential Overlap with IS Isotopologues is_d0 IS Impurity (d0) is_d0->analyte_d0 Contributes to Analyte Signal

Caption: Logical diagram of isotopic cross-contribution.

References

stability issues of Acetyl-L-threonine-d5 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Acetyl-L-threonine-d5 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, it is recommended to store this compound as a solid at room temperature in a dry, dark place.[1][2][3][4] When in solution, it is best to store it at -80°C for up to six months or at -20°C for up to one month.[5] Always refer to the Certificate of Analysis for specific storage instructions.[1]

Q2: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?

Deuteration can influence the stability of molecules. While in some cases deuteration has been shown to decrease the thermal stability of proteins[6], it can also enhance metabolic and photochemical stability due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[7][8] The specific impact on this compound will depend on the experimental conditions.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, L-threonine (B559522) can be degraded by enzymes such as L-threonine acetaldehyde-lyase and L-threonine dehydratase.[9][10][11] It is plausible that this compound could be susceptible to similar enzymatic or chemical degradation, potentially involving hydrolysis of the acetyl group or cleavage of the amino acid backbone.

Q4: Can I use this compound past its expiration date?

It is not recommended to use the product beyond its expiration date, as its potency and purity may be compromised.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. If solutions need to be stored, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Verify the stability of the compound in your specific solvent and experimental conditions using a stability study.
Low analytical signal (e.g., in LC-MS) Adsorption of the compound to container surfaces.Use low-adsorption vials (e.g., silanized glass or polypropylene). Consider adding a small percentage of a compatible organic solvent or a non-ionic surfactant to your sample diluent.
Precipitation of the compound.Check the solubility of this compound in your chosen solvent at the working concentration. If solubility is an issue, consider using a different solvent or a co-solvent system. Gentle warming and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Appearance of unexpected peaks in chromatogram Presence of degradation products or impurities.Confirm the purity of the starting material. Analyze a freshly prepared solution to use as a baseline. If new peaks appear over time, this indicates degradation. Identify the degradation products if possible using mass spectrometry to understand the degradation pathway.
Contamination from solvent or container.Use high-purity solvents and clean labware. Run a solvent blank to check for background contamination.

Stability Data in Different Solvents

The following table summarizes the hypothetical stability of this compound in commonly used solvents based on general principles of amino acid stability. Note: This data is illustrative and should be confirmed by experimental analysis.

Solvent Storage Temperature Recommended Storage Duration Potential Issues
Water (pH 7)4°C< 24 hoursPotential for microbial growth and hydrolysis.
-20°C≤ 1 monthRisk of degradation with freeze-thaw cycles.
-80°C≤ 6 monthsGenerally stable.
MethanolRoom Temperature< 48 hoursPotential for esterification over time.
-20°C / -80°C> 6 monthsGood stability.
AcetonitrileRoom TemperatureStableGenerally a good solvent for short-term storage.
-20°C / -80°C> 6 monthsGood stability.
DMSORoom TemperatureStableHygroscopic nature may introduce water over time.
-20°C / -80°C> 6 monthsGood stability, but freeze-thaw can be an issue.

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Solvent

This protocol outlines a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

1. Materials:

  • This compound
  • High-purity solvent of interest (e.g., water, methanol, acetonitrile)
  • HPLC-MS system
  • Appropriate HPLC column (e.g., C18)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Low-adsorption autosampler vials

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
  • Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable concentration for HPLC-MS analysis (e.g., 1 µg/mL).
  • Time-Point Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the working solution into the HPLC-MS system to obtain the initial peak area and confirm the mass of the parent compound.
  • Sample Storage: Aliquot the remaining working solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C). Protect from light if the compound is light-sensitive.
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from storage. If frozen, allow it to thaw completely and come to room temperature.
  • HPLC-MS Analysis: Analyze the sample using the same HPLC-MS method as the T0 sample.
  • Data Analysis:
  • Compare the peak area of this compound at each time point to the T0 peak area to determine the percentage of the compound remaining.
  • Monitor for the appearance of new peaks, which may indicate degradation products. If new peaks are observed, analyze their mass spectra to aid in identification.

3. Data Interpretation:

  • A decrease in the peak area of the parent compound over time indicates instability.
  • The rate of degradation can be determined by plotting the percentage of the remaining compound against time.
  • The identification of degradation products can provide insights into the degradation pathway.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Problem Identification cluster_investigation Initial Checks cluster_analysis Root Cause Analysis cluster_solution Corrective Actions A Inconsistent Experimental Results B Check Solution Preparation and Storage A->B C Verify Instrument Performance A->C D Is the compound degrading in solution? B->D E Are there issues with sample handling? C->E D->E No F Perform Stability Study D->F Yes H Optimize Analytical Method (e.g., use low-adsorption vials) E->H Yes I Consult Technical Support E->I No G Prepare Fresh Solutions / Optimize Storage F->G

Caption: Troubleshooting workflow for stability issues.

Signaling_Pathway_Placeholder cluster_protocol Experimental Workflow: Stability Assessment prep Prepare Stock and Working Solutions t0 Analyze Time-Zero (T0) Sample prep->t0 store Store Aliquots under Test Conditions prep->store data Compare Data to T0 and Identify Degradants t0->data analysis Analyze Samples at Predetermined Time Points store->analysis analysis->data conclusion Determine Stability Profile data->conclusion

References

Technical Support Center: Resolving Co-eluting Isomers with Acetyl-L-threonine-d5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered when using Acetyl-L-threonine-d5 as an internal standard for the chromatographic resolution of co-eluting isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my isomeric compounds co-eluting?

A1: Co-elution of isomers is a common challenge in chromatography due to their similar physicochemical properties. Factors contributing to co-elution include:

  • Insufficient Chromatographic Selectivity: The stationary phase and mobile phase composition may not provide adequate differential interaction with the isomers.

  • Suboptimal Method Parameters: Parameters such as temperature, flow rate, and gradient profile can significantly impact resolution.

  • Column Inefficiency: Poor column packing or degradation can lead to peak broadening and overlap.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can cause peak dispersion.

Q2: What is the purpose of using this compound as an internal standard?

A2: this compound, a stable isotope-labeled (SIL) internal standard, is used to improve the accuracy and precision of quantitative analysis.[1] It is chemically almost identical to its unlabeled counterpart, meaning it co-elutes and experiences similar matrix effects (ion suppression or enhancement).[1][2] By adding a known amount of the SIL internal standard to samples, variations during sample preparation and analysis can be normalized, leading to more reliable quantification.

Q3: Can this compound itself cause co-elution issues?

A3: While SIL internal standards are designed to co-elute with the analyte, it's crucial to ensure that the introduction of this compound does not interfere with the separation of the target isomers. A high concentration of the internal standard could potentially affect the chromatography of closely eluting compounds.

Q4: How do I choose the right chiral column for my separation?

A4: The selection of a chiral stationary phase (CSP) is critical for separating enantiomers. Common choices for amino acid derivatives include cyclodextrin-based, macrocyclic glycopeptide-based, and ligand-exchange columns. It is often necessary to screen several columns with different selectivities to find the optimal one for your specific isomers.

Troubleshooting Guides

Issue 1: Poor Resolution of Isomeric Peaks

Symptom: Chromatogram shows a single broad peak, or peaks with significant overlap (shoulders), where distinct isomer peaks are expected.

Troubleshooting Workflow:

start Poor Isomer Resolution confirm Confirm Co-elution (Peak Purity Analysis, MS Scans) start->confirm optimize_mp Optimize Mobile Phase (Solvent Strength, pH, Additives) confirm->optimize_mp optimize_col Optimize Column Conditions (Temperature, Flow Rate) optimize_mp->optimize_col resolved Resolution Achieved optimize_mp->resolved If resolved change_col Select Different Chiral Column optimize_col->change_col If resolution is still poor optimize_col->resolved If resolved change_col->resolved If resolved

Caption: A workflow for troubleshooting poor isomer resolution.

Detailed Steps:

  • Confirm Co-elution:

    • Peak Purity Analysis: If using a DAD/PDA detector, perform a peak purity analysis. Spectral differences across the peak indicate co-elution.

    • Mass Spectrometry Scans: In LC-MS, acquire mass spectra across the eluting peak. Changes in the mass spectrum or ion ratios suggest the presence of multiple components.

  • Optimize Mobile Phase:

    • Solvent Strength: Adjust the organic solvent-to-aqueous ratio. A weaker mobile phase (less organic solvent) generally increases retention and may improve resolution.

    • pH: For ionizable compounds, modifying the mobile phase pH can alter retention and selectivity.

    • Additives: For LC-MS, use volatile additives like ammonium (B1175870) acetate (B1210297) or formate (B1220265) to improve peak shape and ionization without compromising the separation.

  • Optimize Column Conditions:

    • Temperature: Varying the column temperature can affect selectivity. Lower temperatures often increase resolution.

    • Flow Rate: Reducing the flow rate can enhance efficiency and improve the separation of closely eluting peaks.

  • Select a Different Chiral Column: If the above steps do not provide sufficient resolution, the stationary phase may not be suitable. Screen columns with different chiral selectors.

Issue 2: Inconsistent Quantification with this compound

Symptom: High variability in quantitative results between replicate injections or different samples.

Troubleshooting Workflow:

start Inconsistent Quantification check_is Verify Internal Standard Integrity (Purity, Concentration) start->check_is eval_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_is->eval_matrix consistent_quant Consistent Quantification check_is->consistent_quant If IS is stable check_integration Review Peak Integration eval_matrix->check_integration eval_matrix->consistent_quant If matrix effects are compensated troubleshoot_instrument Instrument Performance Check (Injector, Detector) check_integration->troubleshoot_instrument check_integration->consistent_quant If integration is correct troubleshoot_instrument->consistent_quant If instrument is performing well

Caption: A workflow for troubleshooting inconsistent quantification.

Detailed Steps:

  • Verify Internal Standard Integrity:

    • Purity Check: Ensure the chemical and isotopic purity of the this compound stock.

    • Concentration Verification: Double-check the concentration of the internal standard spiking solution. Prepare fresh solutions if necessary.

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment by adding the internal standard to a blank matrix extract and comparing the response to the internal standard in a neat solution. Significant differences indicate matrix effects that may not be fully compensated for.[3]

  • Review Peak Integration:

    • Manually inspect the peak integration for both the analytes and the internal standard. Inconsistent integration can be a major source of variability.

  • Instrument Performance Check:

    • Ensure the autosampler is injecting reproducibly.

    • Check for any issues with the mass spectrometer, such as detector fatigue or source contamination.

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Method for Isomer Separation

This protocol provides a starting point for developing a method to separate co-eluting isomers using this compound as an internal standard. Optimization will be required for specific analytes.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (concentration to be optimized).

    • Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge and transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS System:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

  • Chromatographic Conditions (Example):

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds of interest.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Analyte Isomer 1: Precursor ion (m/z) -> Product ion (m/z)

      • Analyte Isomer 2: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

    • Optimize cone voltage and collision energy for each transition.

Data Presentation

Table 1: Example Chromatographic Data for Isomer Resolution

ParameterIsomer 1Isomer 2This compound (IS)
Retention Time (min) 5.25.85.2
Resolution (Rs) between Isomers -1.8-
Asymmetry Factor (As) 1.11.21.1
Theoretical Plates (N) 120001150012200

Table 2: Example Quantitative Data

Sample IDIsomer 1 Conc. (ng/mL)Isomer 2 Conc. (ng/mL)IS Peak Area
Control 1 10.52.3550,000
Control 2 10.22.5545,000
Sample A 25.18.7560,000
Sample B 24.88.9555,000

References

Validation & Comparative

A Head-to-Head Comparison: Acetyl-L-threonine-d5 vs. ¹³C and ¹⁵N Labeled Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in mass spectrometry-based bioanalysis is the gold standard for achieving this accuracy. This guide provides an objective comparison of deuterium-labeled standards, specifically Acetyl-L-threonine-d5, with their carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled counterparts, supported by experimental data and detailed protocols.

The ideal internal standard should exhibit identical physicochemical properties to the analyte, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and other sources of analytical variability. While deuterium (B1214612) (²H or D) labeling is a common and often cost-effective approach, it can present challenges that are largely overcome by the use of heavier isotopes like ¹³C and ¹⁵N.

Key Performance Differences: Deuterium vs. ¹³C/¹⁵N Labeling

The primary distinction in performance arises from the "isotope effect," which is more pronounced with deuterium due to the significant relative mass difference between hydrogen and deuterium. This can lead to differences in chromatographic retention times and, in some cases, isotopic instability.

FeatureThis compound (Deuterium Labeled)¹³C or ¹⁵N Labeled Acetyl-L-threonine
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte in reversed-phase chromatography.[1][2]Co-elutes perfectly with the unlabeled analyte under various chromatographic conditions.[3][4]
Compensation for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially compromising accuracy.[5][6]Excellent at compensating for matrix effects due to identical elution profiles with the analyte.[3][7]
Isotopic Stability Can be susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[6][7]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[7]
Accuracy and Precision Can lead to inaccuracies in quantification. Studies have shown that an imperfect match in retention time can result in significant quantitative errors, with one study reporting a 40% error in a specific instance.[6][7]Generally provides higher accuracy and precision. The closer physicochemical properties to the analyte lead to more reliable and reproducible quantification.[7]
Cost Often more readily available and less expensive.[8]Can be more expensive due to more complex synthetic procedures.

Supporting Experimental Data

Compound ClassDeuteration LevelChromatographic SystemObserved Retention Time Shift (Analyte vs. Deuterated Standard)Reference
PeptidesDimethyl-labeled (d-light vs. d-heavy)nUHPLC-ESI-MS/MSMedian shift of 3 seconds (eluting earlier)[2]
Steroid HormonesMultiple Deuterium AtomsLC-MSNoticeable shift in retention times[9]
Various DrugsDeuterated AnaloguesUPLC-MS/MSSlightly separated peaks[3][4]

In contrast, studies consistently show that ¹³C-labeled internal standards co-elute with their unlabeled counterparts, leading to improved compensation for ion suppression and enhanced accuracy.[3][4]

Experimental Protocols

Here is a general experimental protocol for the quantification of Acetyl-L-threonine in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard and LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (either this compound or a ¹³C/¹⁵N labeled version) at a known concentration.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for the separation of polar compounds like amino acid derivatives.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 2% to 50% B over 10 minutes) is used to elute the analyte and internal standard.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for amino acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Acetyl-L-threonine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted precursor to product ion transition.

      • ¹³C or ¹⁵N Labeled Acetyl-L-threonine: Monitor the corresponding mass-shifted precursor to product ion transition.

  • Quantification:

    • The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data Quantification Quantification Data->Quantification

General experimental workflow for the quantification of Acetyl-L-threonine.

References

Method Validation for Amino Acid Analysis: A Comparative Guide Using Acetyl-L-threonine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of amino acids, with a focus on the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method utilizing Acetyl-L-threonine-d5 as an internal standard. The inclusion of stable isotope-labeled internal standards is critical for achieving accurate and reliable quantification in complex biological matrices encountered in pharmaceutical and clinical research. This document outlines the performance characteristics of a validated LC-MS/MS method and compares it with other common analytical techniques, supported by experimental data and detailed protocols.

The Critical Role of Internal Standards in Amino Acid Analysis

In quantitative bioanalysis, internal standards are essential for correcting variability introduced during sample preparation, chromatography, and mass spectrometric detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard. These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N). This mass difference allows them to be distinguished by the mass spectrometer while ensuring they behave similarly to the analyte during the analytical process, thus providing a more accurate normalization.

The use of an acetylated and deuterated internal standard like this compound offers potential advantages. N-terminal acetylation can neutralize the positive charge of the amino group, which may alter the chromatographic retention and ionization efficiency, potentially leading to better separation from other amino acids or endogenous compounds. Deuteration provides the necessary mass shift for differentiation from the endogenous, unlabeled threonine.

Comparative Analysis of Analytical Methods

While LC-MS/MS is a powerful technique for amino acid analysis, other methods are also employed. This section compares the performance of LC-MS/MS with other common techniques.

ParameterLC-MS/MS with SIL Internal StandardGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
Specificity Very HighHighModerate to High
Sensitivity High (pmol to fmol)High (pmol to fmol)Moderate (nmol to pmol)
Throughput HighModerateModerate
Derivatization Often not requiredRequiredRequired (pre- or post-column)
Matrix Effects Can be significant, but mitigated by SIL-ISCan be significantLess susceptible than MS-based methods
Cost HighModerate to HighModerate

Performance Characteristics of a Validated LC-MS/MS Method

The following tables summarize the quantitative performance data for a validated LC-MS/MS method for the analysis of 20 proteinogenic amino acids. While specific data for a method using this compound is not publicly available in extensive validation reports, the data presented below is representative of a typical validated LC-MS/MS method for amino acid analysis using stable isotope-labeled internal standards.

Table 1: Linearity and Sensitivity
Amino AcidLinear Range (µM)LOD (µM)LOQ (µM)
Alanine1 - 500>0.9950.10.5
Arginine1 - 500>0.9950.050.2
Asparagine1 - 500>0.9950.10.5
Aspartic Acid1 - 500>0.9950.10.5
Cysteine5 - 1000>0.99515
Glutamic Acid1 - 500>0.9950.10.5
Glutamine5 - 1000>0.99515
Glycine1 - 500>0.9950.52
Histidine1 - 500>0.9950.050.2
Isoleucine1 - 500>0.9950.10.5
Leucine1 - 500>0.9950.10.5
Lysine1 - 500>0.9950.10.5
Methionine1 - 500>0.9950.050.2
Phenylalanine1 - 500>0.9950.050.2
Proline1 - 500>0.9950.10.5
Serine1 - 500>0.9950.10.5
Threonine1 - 500>0.9950.10.5
Tryptophan0.5 - 250>0.9950.020.1
Tyrosine1 - 500>0.9950.050.2
Valine1 - 500>0.9950.10.5

Data is representative of typical LC-MS/MS performance.

Table 2: Accuracy and Precision
Amino AcidConcentration (µM)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Alanine 1098.53.299.14.5
100101.22.1100.53.1
40099.81.5100.22.5
Threonine 1099.22.898.73.9
100100.51.9101.02.8
400100.11.299.52.1
Phenylalanine 5102.14.1101.55.2
5099.72.5100.33.5
200100.31.899.92.7

Data is representative of typical LC-MS/MS performance.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. Below is a representative protocol for the quantitative analysis of amino acids in human plasma using LC-MS/MS with an internal standard like this compound.

Sample Preparation
  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of methanol (B129727) containing the internal standard (e.g., this compound at a final concentration of 10 µM).

  • Vortex: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 2% B

    • 7.1-10 min: 2% B (re-equilibration)

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

  • Detection: Multiple Reaction Monitoring (MRM). MRM transitions for each amino acid and the internal standard need to be optimized.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper method execution and validation.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation (Analyte/IS Ratio) Integrate->Calculate Validate Method Validation (Linearity, Accuracy, Precision) Calculate->Validate

Caption: Experimental workflow for amino acid analysis using LC-MS/MS with an internal standard.

Signaling Pathways and Logical Relationships

The accurate quantification of amino acids is crucial for understanding various biological processes and signaling pathways. For instance, amino acids are key regulators of the mTOR (mechanistic Target of Rapamycin) pathway, which is central to cell growth, proliferation, and metabolism.

The Gold Standard in Bioanalysis: A Comparative Guide to Acetyl-L-threonine-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals demanding the highest level of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of Acetyl-L-threonine-d5, a deuterated internal standard, against its non-deuterated counterparts, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. Their use is crucial for correcting analytical variability that can arise during sample preparation, injection, and ionization within the mass spectrometer. This guide will delve into the performance characteristics of this compound and provide a clear comparison with alternative internal standards, empowering researchers to make informed decisions for their analytical workflows.

Superior Performance of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium (B1214612) atoms. This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout the entire analytical process, from extraction to detection. This co-elution and similar ionization response allow for effective compensation for matrix effects, which are a common source of inaccuracy and imprecision in bioanalysis.

In contrast, non-deuterated internal standards, such as structural analogs, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. These differences can lead to inadequate compensation for analytical variability, resulting in compromised data quality.

Quantitative Comparison: Accuracy and Precision

For instance, a study comparing a deuterated internal standard (Ethambutol-d4) with a non-deuterated structural analog (Cimetidine) for the quantification of Ethambutol in human plasma highlighted the superior ability of the deuterated standard to compensate for matrix effects. The Internal Standard (IS) Normalized Matrix Factor, a measure of how well the internal standard corrects for matrix-induced signal suppression or enhancement, was consistently closer to the ideal value of 1.0 for the deuterated standard across multiple plasma lots.

Table 1: Comparison of Matrix Effect Compensation

Internal Standard TypeAnalyteQC LevelMean Matrix Effect (%)Matrix Effect %CVIS Normalized Matrix Factor
Deuterated EthambutolLow98.23.51.01
High101.52.81.00
Non-Deuterated EthambutolLow97.55.1-
High102.33.7-
Data adapted from a study on Ethambutol. A lower %CV for the matrix effect indicates better precision in the presence of matrix variability. An IS Normalized Matrix Factor closer to 1.0 indicates more effective compensation by the internal standard.

The data clearly shows that while both internal standards perform reasonably well, the deuterated internal standard provides more consistent and reliable correction for matrix effects, as indicated by the lower coefficient of variation (%CV).

Experimental Protocol: Quantification of N-Acetylthreonine in Human Plasma using HPLC-MS/MS

This section provides a detailed methodology for the quantification of N-Acetylthreonine in human plasma using Acetyl-L-threonine-d3 as the internal standard. This protocol is designed to be suitable for regulated bioanalysis.

1. Materials and Reagents:

  • N-Acetylthreonine reference standard

  • N-Acetylthreonine-d3 (internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and formic acid

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

  • 96-well protein precipitation plates and collection plates

2. Preparation of Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of N-Acetylthreonine and N-Acetylthreonine-d3 in methanol.

  • Working Solutions: Prepare a series of N-Acetylthreonine working solutions by serial dilution in a 50:50 (v/v) methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the N-Acetylthreonine-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation:

  • Pipette 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into the wells of a 96-well protein precipitation plate.

  • Add 200 µL of the internal standard working solution to each well.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted samples to HPLC vials for analysis.

4. HPLC-MS/MS Parameters:

  • HPLC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions (Proposed):

    • N-Acetylthreonine: Precursor ion [M+H]+ at m/z 162.1 -> Product ion at m/z 102.1 (loss of acetic acid).

    • N-Acetylthreonine-d3: Precursor ion [M+H]+ at m/z 165.1 -> Product ion at m/z 105.1.

Workflow and Signaling Pathway Diagrams

To visually represent the experimental and logical workflows, the following diagrams are provided.

A Comparative Guide to the Inter-Laboratory Quantification of Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of Acetyl-L-threonine-d5, a deuterated internal standard crucial for the accurate measurement of its unlabeled counterpart, Acetyl-L-threonine, in biological matrices. Ensuring consistency and reproducibility across different laboratories is paramount for reliable data in clinical research and drug development. This document outlines a standardized protocol and presents a hypothetical inter-laboratory comparison to highlight key performance metrics.

Introduction to this compound Quantification

This compound serves as an ideal internal standard for mass spectrometry-based quantification due to its chemical similarity to the target analyte and its distinct mass. Its use is critical for correcting variations during sample preparation and analysis.[1] The primary analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2][3] Inter-laboratory comparisons, or proficiency testing, are essential for validating the robustness and transferability of analytical methods, ensuring that results are comparable regardless of the testing site.[4][5]

Hypothetical Inter-Laboratory Study Overview

To illustrate the comparison process, we present data from a fictional study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory utilized a shared, standardized protocol to quantify Acetyl-L-threonine in human plasma, using this compound as the internal standard. The objective was to assess the method's performance across different sites by evaluating key validation parameters as recommended by regulatory guidelines.[6]

Data Presentation: Key Performance Metrics

The following tables summarize the quantitative performance of the analytical method in each laboratory.

Table 1: Linearity and Sensitivity

LaboratoryAnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Lab A Acetyl-L-threonine5 - 20000.9985
Lab B Acetyl-L-threonine5 - 20000.9995
Lab C Acetyl-L-threonine5 - 20000.9975
LLOQ: Lower Limit of Quantification

Table 2: Accuracy and Precision (Intra-Day)

LaboratoryQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=6)Accuracy (%)Precision (%RSD)
Lab A Low1514.8 ± 0.998.76.1
Mid150153.2 ± 7.1102.14.6
High15001485.0 ± 59.499.04.0
Lab B Low1515.4 ± 1.1102.77.1
Mid150147.9 ± 6.298.64.2
High15001521.0 ± 65.4101.44.3
Lab C Low1514.5 ± 1.296.78.3
Mid150155.1 ± 8.1103.45.2
High15001467.0 ± 76.397.85.2
QC: Quality Control, Conc.: Concentration, SD: Standard Deviation, RSD: Relative Standard Deviation

Table 3: Inter-Day Precision

LaboratoryQC LevelNominal Conc. (ng/mL)Inter-Day Precision (%RSD, n=3 days)
Lab A Low157.5
Mid1505.1
High15004.8
Lab B Low158.2
Mid1505.5
High15004.9
Lab C Low159.1
Mid1506.3
High15005.8

Experimental Protocols

A detailed methodology is crucial for the reproducibility of analytical results. The following is a standardized protocol for the quantification of Acetyl-L-threonine in human plasma using this compound.

Sample Preparation: Protein Precipitation

This procedure is adapted from established methods for amino acid analysis in plasma.[7][8]

  • Thawing: Thaw human plasma samples and quality controls on ice.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and quality control into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard working solution (concentration: 1000 ng/mL) to each tube.

  • Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortexing: Vortex each tube for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Injection: Inject the supernatant directly into the LC-MS/MS system or evaporate and reconstitute if higher concentration is needed.[2]

LC-MS/MS Analysis

The following are typical starting conditions for chromatographic separation and mass spectrometric detection.[2][9]

Liquid Chromatography (LC) Conditions:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 2% B, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined empirically
Acetyl-L-threoninee.g., Precursor Ion > Product Ion
This compounde.g., Precursor Ion > Product Ion

Visualizations

Experimental Workflow

The diagram below illustrates the key steps in the analytical process, from sample receipt to final data analysis.

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (d5) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Quantify->Report Final Report

Caption: Experimental workflow for Acetyl-L-threonine quantification.

L-Threonine Metabolic Pathways

Acetyl-L-threonine is a derivative of the essential amino acid L-threonine. Understanding the metabolic fate of L-threonine provides context for biomarker discovery and drug development. The primary degradation pathways for L-threonine are catalyzed by threonine dehydrogenase and threonine dehydratase.[10][11]

G cluster_path1 Threonine Dehydrogenase Pathway cluster_path2 Threonine Dehydratase Pathway Threonine L-Threonine Ketobutyrate 2-Amino-3-ketobutyrate Threonine->Ketobutyrate Threonine Dehydrogenase AlphaKeto α-Ketobutyrate Threonine->AlphaKeto Threonine Dehydratase Glycine Glycine Ketobutyrate->Glycine AcetylCoA Acetyl-CoA Ketobutyrate->AcetylCoA OneCarbon One-Carbon Metabolism Glycine->OneCarbon TCA TCA Cycle AcetylCoA->TCA PropionylCoA Propionyl-CoA AlphaKeto->PropionylCoA PropionylCoA->TCA via Succinyl-CoA

Caption: Major metabolic pathways of L-threonine degradation.

References

Unveiling Enzyme Mechanisms: A Comparative Guide to Kinetic Isotope Effect Studies Using Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of enzyme mechanisms is fundamental to drug discovery and understanding biological processes. The kinetic isotope effect (KIE) is a powerful tool for elucidating these mechanisms by revealing the rate-limiting steps of a reaction. This guide provides a comparative framework for utilizing Acetyl-L-threonine-d5 in KIE studies, offering insights into its potential applications and methodologies, even in the absence of extensive direct experimental data for this specific isotopologue. By drawing parallels from studies on other deuterated substrates, we present a comprehensive overview for researchers looking to employ this valuable tool.

The Kinetic Isotope Effect: A Window into Reaction Pathways

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes.[1] In the case of this compound, the replacement of five hydrogen atoms with deuterium (B1214612) can significantly alter the reaction rate if a C-H bond is broken or altered in the rate-determining step.[2] This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage.[1]

The magnitude of the KIE can provide crucial information about the transition state of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step.[3] A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but is altered in the transition state.[1]

Potential Applications of this compound in Mechanistic Studies

While specific studies on this compound are not yet prevalent in the literature, its application can be inferred from research on analogous deuterated compounds and the known metabolic pathways of L-threonine. L-threonine is metabolized by several enzymes, including L-threonine 3-dehydrogenase and threonine deaminase, making these attractive targets for KIE studies.[4][5]

Elucidating the L-threonine Dehydrogenase Mechanism: L-threonine dehydrogenase catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-ketobutyrate.[5] A KIE study using this compound, with deuterium atoms at the C-3 and methyl positions, could help determine if the C-H bond cleavage at the C-3 position is the rate-limiting step in the oxidation.

Investigating Threonine Deaminase Activity: Threonine deaminase catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia.[4] A KIE study with appropriately labeled this compound could probe the mechanism of deamination and the role of C-H bond activation in the process.

Comparative Data: A Hypothetical Case Study

To illustrate the potential insights gained from a KIE study with this compound, the following table presents hypothetical data for the L-threonine dehydrogenase-catalyzed reaction.

Substratek_cat (s⁻¹)K_m (mM)k_cat/K_m (M⁻¹s⁻¹)Primary KIE (DV)Secondary KIE (D(V/K))
Acetyl-L-threonine15.20.530400--
This compound4.80.596003.173.17

This data is hypothetical and for illustrative purposes only.

In this hypothetical scenario, the significant primary KIE on both Vmax and V/K suggests that the C-H bond cleavage at the C-3 position is indeed the rate-limiting step in the catalytic cycle of L-threonine dehydrogenase.

Experimental Protocols

A detailed experimental protocol is crucial for obtaining reliable KIE data. Below is a generalized methodology for a competitive KIE experiment.

Objective: To determine the primary kinetic isotope effect for the L-threonine dehydrogenase-catalyzed oxidation of Acetyl-L-threonine versus this compound.

Materials:

  • Purified L-threonine dehydrogenase[6]

  • Acetyl-L-threonine

  • This compound

  • NAD+

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M HCl)

  • High-Performance Liquid Chromatography (HPLC) system or Mass Spectrometer

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, NAD+, and a mixture of Acetyl-L-threonine and this compound in a known ratio (e.g., 1:1).

  • Initiation: Initiate the reaction by adding L-threonine dehydrogenase.

  • Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or mass spectrometry to determine the ratio of the unreacted substrates (Acetyl-L-threonine and this compound) and/or the products.

  • Calculation: The KIE can be calculated from the change in the isotopic ratio of the substrate or product over the course of the reaction using established equations.[7]

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key metabolic pathway for L-threonine and a typical experimental workflow for a KIE study.

L_Threonine_Metabolism Threonine L-Threonine TDH L-Threonine Dehydrogenase Threonine->TDH NAD+ -> NADH AKB 2-Amino-3-ketobutyrate TDH->AKB AKBL 2-Amino-3-ketobutyrate CoA ligase AKB->AKBL Glycine Glycine AcetylCoA Acetyl-CoA AKBL->Glycine AKBL->AcetylCoA

Caption: L-Threonine degradation pathway via L-threonine dehydrogenase.

KIE_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Substrate_Mix Prepare 1:1 mixture of Acetyl-L-threonine & This compound Initiate Initiate reaction with L-threonine dehydrogenase Substrate_Mix->Initiate Reaction_Mix Prepare reaction buffer with NAD+ Reaction_Mix->Initiate Quench Quench reaction at various time points Initiate->Quench Analyze Analyze substrate/product ratio by HPLC or MS Quench->Analyze Calculate Calculate KIE Analyze->Calculate

Caption: Experimental workflow for a competitive KIE study.

By leveraging the principles and methodologies outlined in this guide, researchers can effectively design and interpret kinetic isotope effect studies using this compound to gain deeper insights into enzyme mechanisms, ultimately advancing the fields of biochemistry and drug development.

References

Prospective Comparative Guide: Deuterated vs. Non-Deuterated Acetyl-L-Threonine in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine is an essential amino acid crucial for various physiological functions, including protein synthesis, lipid metabolism, and maintaining intestinal health.[1][2] Its derivative, acetyl-l-threonine, is also of scientific interest. One strategy to modulate the metabolic fate of compounds is selective deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This guide provides a prospective comparison of deuterated versus non-deuterated acetyl-l-threonine in the context of metabolic assays. Due to a lack of direct comparative studies in the public domain, this document outlines a proposed experimental framework based on established principles of drug metabolism and the kinetic isotope effect.

Deuteration can alter the pharmacokinetic and metabolic profiles of drugs, sometimes leading to a slower rate of metabolism.[3][4][5] This is attributed to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family.[6][7]

Hypothetical Comparison of Metabolic Stability

Based on the principles of the kinetic isotope effect, it is hypothesized that deuteration of acetyl-l-threonine at metabolically labile sites will result in a slower rate of degradation in metabolic assays. This could lead to a longer biological half-life and altered metabolite profiles.

Proposed Data Presentation

The following tables present hypothetical data from proposed in vitro and in vivo metabolic assays to illustrate the potential differences between non-deuterated acetyl-l-threonine (NALT) and deuterated acetyl-l-threonine (DALT).

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
NALT3023.1
DALT907.7

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
NALT5001.02500
DALT7502.06000

Experimental Protocols

Detailed methodologies for the key experiments proposed are provided below.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of NALT and DALT in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • NALT and DALT

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of NALT and DALT in a suitable solvent (e.g., DMSO).

  • Pre-incubate human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate (NALT or DALT, final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of NALT and DALT in a rodent model.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • NALT and DALT formulated for oral gavage

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight prior to dosing.

  • Administer a single oral dose of NALT or DALT (e.g., 10 mg/kg) via gavage.

  • Collect blood samples from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA tubes.

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of NALT or DALT in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Threonine Metabolic Pathways

Threonine can be metabolized through several pathways.[1][8] The primary routes involve threonine dehydrogenase, leading to the formation of acetyl-CoA and glycine, and threonine dehydratase, which produces α-ketobutyrate.[1][2]

Threonine_Metabolism Threonine L-Threonine Alpha_Ketobutyrate α-Ketobutyrate Threonine->Alpha_Ketobutyrate Threonine Dehydratase Amino_3_oxobutyrate 2-Amino-3-oxobutyrate Threonine->Amino_3_oxobutyrate Threonine Dehydrogenase (TDH) Acetyl_Threonine Acetyl-L-Threonine Acetyl_Threonine->Threonine Deacetylation Propionyl_CoA Propionyl-CoA Alpha_Ketobutyrate->Propionyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA Acetyl-CoA Amino_3_oxobutyrate->Acetyl_CoA GCAT Glycine Glycine Amino_3_oxobutyrate->Glycine GCAT Acetyl_CoA->TCA_Cycle One_Carbon_Metabolism One-Carbon Metabolism Glycine->One_Carbon_Metabolism

Figure 1: Simplified metabolic pathways of L-Threonine.
Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for comparing the metabolic stability of deuterated and non-deuterated compounds.

Experimental_Workflow Start Start: Synthesize NALT and DALT In_Vitro In Vitro Assays (e.g., Microsomal Stability) Start->In_Vitro In_Vivo In Vivo Studies (e.g., Rat PK) Start->In_Vivo Data_Analysis LC-MS/MS Quantification In_Vitro->Data_Analysis In_Vivo->Data_Analysis Comparison Compare Metabolic Profiles (t½, CLint, AUC, Cmax) Data_Analysis->Comparison Conclusion Conclusion on Effect of Deuteration Comparison->Conclusion

Figure 2: Workflow for metabolic comparison.
The Kinetic Isotope Effect

This diagram explains the principle behind the enhanced metabolic stability of deuterated compounds.

Kinetic_Isotope_Effect CH_Bond C-H Bond (in NALT) Enzyme Metabolizing Enzyme (e.g., CYP450) CH_Bond->Enzyme Weaker bond, faster cleavage CD_Bond C-D Bond (in DALT) CD_Bond->Enzyme Stronger bond, slower cleavage Slower_Metabolism Slower Bond Cleavage -> Slower Metabolism Enzyme->Slower_Metabolism

Figure 3: Principle of the kinetic isotope effect.

Conclusion

While direct experimental data on deuterated acetyl-l-threonine is not currently available, the principles of drug metabolism strongly suggest that selective deuteration could significantly alter its metabolic profile. The proposed experimental framework provides a robust approach for researchers to investigate these potential differences. Such studies would be valuable in understanding the metabolic fate of acetyl-l-threonine and exploring the potential of deuteration as a tool to modulate its pharmacokinetic properties.

References

Navigating Analytical Method Validation: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalysis, the validation of analytical methods is a critical process governed by stringent regulatory expectations. This guide provides an objective comparison of deuterated (stable isotope-labeled) internal standards against non-deuterated alternatives, supported by experimental data and detailed methodologies, in alignment with FDA and EMA guidelines.

The integrity of pharmacokinetic and toxicokinetic data hinges on the accuracy and precision of the bioanalytical methods used.[1] A key element in achieving reliable quantification, particularly with liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS).[2] An ideal IS co-elutes with the analyte and experiences identical variations in sample preparation and instrument response, thereby providing a consistent reference for quantification.[2]

The Gold Standard: Deuterated Internal Standards

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, recommend the use of stable isotope-labeled internal standards whenever possible, especially for mass spectrometry-based assays.[3] Deuterated standards, where one or more hydrogen atoms are replaced with deuterium, are the most common type of stable isotope-labeled IS.[3]

The fundamental advantage of a deuterated IS lies in its near-identical physicochemical properties to the analyte.[4] This structural similarity ensures that it behaves almost identically during extraction, chromatography, and ionization, effectively compensating for matrix effects—a significant source of analytical variability.[4]

Performance Comparison: Deuterated vs. Non-Deuterated (Analog) Internal Standards

While deuterated standards are preferred, non-deuterated, or structural analog, internal standards are sometimes used. However, their performance can be less reliable due to differences in physicochemical properties, which can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[5]

The superior performance of deuterated internal standards is evident in their ability to provide more accurate and precise results. The following table summarizes a comparative analysis of an analyte quantified using both a deuterated (SIL) and a non-deuterated (analog) internal standard.

Performance MetricAnalog Internal StandardDeuterated (SIL) Internal Standard
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Data adapted from a study on the quantification of kahalalide F.

The data clearly indicates that the deuterated internal standard resulted in a mean bias closer to the true value and a lower standard deviation, signifying a significant improvement in both accuracy and precision.

Experimental Protocols for Method Validation

A comprehensive validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose. The following are detailed protocols for key validation experiments when using a deuterated internal standard, in line with FDA and EMA guidelines.

Linearity

Objective: To demonstrate the direct proportionality of the analytical response to the concentration of the analyte over a defined range.

Methodology:

  • Prepare a series of at least six to eight calibration standards by spiking a blank biological matrix with known concentrations of the analyte.

  • Add a constant concentration of the deuterated internal standard to all calibration standards.

  • Process and analyze the samples using the LC-MS/MS method.

  • Calculate the peak area ratio of the analyte to the deuterated internal standard.

  • Plot the peak area ratio against the nominal concentration of the analyte and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.0.

Accuracy and Precision

Objective: To assess the closeness of the measured concentration to the true concentration (accuracy) and the degree of agreement between a series of measurements (precision).

Methodology:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high, within the calibration range.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the concentration of each QC sample using the calibration curve.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Matrix Effect

Objective: To investigate the effect of matrix components on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare two sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix from each source is extracted, and the resulting extract is spiked with the analyte and deuterated internal standard at the same concentrations as in Set A.

  • Analyze the samples and calculate the matrix factor (MF) for each source by dividing the peak area of the analyte in Set B by the peak area in Set A.

  • Calculate the IS-normalized MF by dividing the analyte MF by the IS MF.

  • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Visualizing Workflows and Logical Relationships

To further elucidate the processes involved in analytical method validation and the rationale for selecting a deuterated internal standard, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Develop Assay Protocol Val_Linearity Linearity Dev->Val_Linearity Val_Accuracy_Precision Accuracy & Precision Dev->Val_Accuracy_Precision Val_Selectivity Selectivity Dev->Val_Selectivity Val_Stability Stability Dev->Val_Stability Val_Matrix Matrix Effect Dev->Val_Matrix Analysis Analyze Study Samples Val_Linearity->Analysis Val_Accuracy_Precision->Analysis Val_Selectivity->Analysis Val_Stability->Analysis Val_Matrix->Analysis

Caption: A high-level workflow for bioanalytical method validation.

Role of Deuterated IS in Mitigating Matrix Effects cluster_0 Sample Preparation & Analysis cluster_1 Mass Spectrometer Ion Source cluster_2 Data Processing Analyte Analyte Ionization Ionization Analyte->Ionization Deuterated_IS Deuterated IS Deuterated_IS->Ionization Matrix Matrix Components Matrix->Ionization Ion Suppression/ Enhancement Ratio Calculate Peak Area Ratio (Analyte / IS) Ionization->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: How deuterated standards compensate for matrix effects.

Caption: A decision tree for selecting an appropriate internal standard.

References

A Researcher's Guide to Cross-Validation of Acetyl-L-threonine-d5 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis by mass spectrometry, the accuracy and reliability of results are paramount. The use of stable isotope-labeled (SIL) internal standards is the gold standard for achieving this, and deuterated compounds such as Acetyl-L-threonine-d5 are a common choice. This guide provides a comprehensive cross-validation of this compound by comparing its performance with alternative stable isotope-labeled standards, supported by experimental data and detailed protocols. The primary alternatives for comparison are carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) labeled standards.

Performance Comparison of Isotope-Labeled Internal Standards

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it accurately accounts for variations during sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled standards are widely used, their inherent properties can lead to significant differences in analytical performance.

Key Performance Parameters:

The choice between a deuterated standard like this compound and a ¹³C-labeled analog often comes down to a trade-off between cost and analytical rigor. Deuterated standards are generally less expensive and more widely available. However, for assays requiring the highest level of accuracy and precision, particularly in complex biological matrices, a ¹³C-labeled internal standard is often the superior choice.[1]

ParameterDeuterated (²H) Internal Standard (e.g., this compound)¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1]Typically co-elutes perfectly with the analyte.[1]The superior co-elution of ¹³C standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotope Effects The significant mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H) can lead to different physicochemical properties, potentially affecting extraction recovery and ionization efficiency.The smaller relative mass difference between ¹²C and ¹³C results in negligible isotope effects.¹³C-labeled standards more closely mimic the behavior of the native analyte throughout the analytical process.
Chemical Stability Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.The carbon-13 label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange.¹³C-labeled standards offer greater stability and reliability, ensuring the isotopic label is retained throughout the experiment.
Accuracy & Precision Can lead to inaccuracies. One study reported a 40% error in an example due to a mismatch in retention time.[1] In another, the mean bias was 96.8% with a standard deviation of 8.6%.[1]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[1]The closer physicochemical properties of ¹³C-labeled standards result in more reliable and reproducible quantification.[1]
Matrix Effect Correction The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.Excellent at correcting for matrix effects due to identical elution profiles with the analyte.For complex biological matrices where significant matrix effects are anticipated, ¹³C-labeled standards are the superior choice.

Experimental Protocols

Herein, we provide a representative experimental protocol for the quantification of an acetylated amino acid in a biological matrix (e.g., plasma) using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of N-acetyl-L-threonine in human plasma using this compound as an internal standard.

Materials:

  • N-acetyl-L-threonine (analyte)

  • This compound (internal standard)

  • Human plasma (matrix)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Standard and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of N-acetyl-L-threonine in water.

    • Prepare a 1 mg/mL stock solution of this compound in water.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking the N-acetyl-L-threonine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve final concentrations ranging from 1 to 1000 ng/mL.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 200 µL of ACN containing the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions:

        • N-acetyl-L-threonine: [M+H]⁺ → product ion

        • This compound: [M+H]⁺ → product ion

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte peak area / internal standard peak area).

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Use a linear regression model with appropriate weighting (e.g., 1/x²).

    • Determine the concentration of N-acetyl-L-threonine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS Mass Spectrometry (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify G cluster_pathway Threonine Degradation Pathway Threonine L-Threonine AKB 2-Amino-3-ketobutyrate Threonine->AKB Threonine Dehydrogenase Glycine Glycine AKB->Glycine 2-Amino-3-ketobutyrate CoA ligase AcetylCoA Acetyl-CoA AKB->AcetylCoA 2-Amino-3-ketobutyrate CoA ligase TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids G Start Start: Need for an Internal Standard Assay_Req Define Assay Requirements (Accuracy, Precision, Cost) Start->Assay_Req High_Accuracy High Accuracy & Precision Required? Assay_Req->High_Accuracy Complex_Matrix Complex Biological Matrix? High_Accuracy->Complex_Matrix No Use_13C Use ¹³C-Labeled Internal Standard High_Accuracy->Use_13C Yes Complex_Matrix->Use_13C Yes Use_D Use Deuterated Standard (e.g., this compound) Complex_Matrix->Use_D No Validate Thorough Method Validation Use_13C->Validate Use_D->Validate

References

A Comparative Performance Guide to Deuterated Internal Standards for Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acids is critical in a multitude of research areas, from metabolomics and clinical diagnostics to pharmaceutical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, owing to its high sensitivity and specificity. The use of stable isotope-labeled internal standards (SIL-ISs) is integral to robust and reliable LC-MS/MS assays, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. Among SIL-ISs, deuterated standards are widely utilized due to their cost-effectiveness and commercial availability.

This guide provides an objective comparison of the performance of different deuterated internal standards for the analysis of amino acids. The information presented is based on a synthesis of validation data from various studies to offer a comprehensive overview for researchers selecting internal standards for their analytical needs.

Key Performance Considerations for Deuterated Internal Standards

While deuterated internal standards are invaluable tools, their performance can be influenced by several factors:

  • Degree of Deuteration: The number of deuterium (B1214612) atoms can influence the chromatographic behavior of the internal standard. A higher degree of deuteration can sometimes lead to a slight shift in retention time compared to the non-labeled analyte, a phenomenon known as the "isotope effect." This can potentially impact quantification if the analyte and internal standard experience different matrix effects at slightly different retention times.

  • Position of Deuterium Labels: The stability of the deuterium labels is crucial. Labels on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) can be lost and exchanged with protons from the solvent, compromising the accuracy of the assay. Therefore, it is essential to use internal standards with deuterium labels on stable, non-exchangeable carbon positions.

  • Isotopic Purity: The isotopic purity of the deuterated internal standard is another important consideration. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.

Performance Comparison of Deuterated Amino Acid Internal Standards

The following tables summarize the performance characteristics of various deuterated amino acid internal standards as reported in different validation studies. It is important to note that these data are compiled from multiple sources and direct head-to-head comparisons under identical experimental conditions are limited. The performance of an internal standard can also be method- and matrix-dependent.

Table 1: Performance Data for Deuterated Aliphatic and Acidic Amino Acid Internal Standards

Amino AcidDeuterated Internal StandardAccuracy (% Bias)Precision (% RSD)Linearity (r²)
AlanineAlanine-d395 - 109< 12≥ 0.995
Aspartic AcidAspartic acid-d395 - 109< 12≥ 0.995
Glutamic AcidGlutamic acid-d395 - 109< 12≥ 0.995
LeucineLeucine-d1095 - 110< 15≥ 0.995
IsoleucineIsoleucine-d1095 - 110< 15≥ 0.995
ValineValine-d895 - 110< 15≥ 0.995

Data synthesized from multiple sources.

Table 2: Performance Data for Deuterated Basic and Aromatic Amino Acid Internal Standards

Amino AcidDeuterated Internal StandardAccuracy (% Bias)Precision (% RSD)Linearity (r²)
ArginineArginine (surrogate IS used)---
HistidineHistidine-d395 - 110< 15≥ 0.995
LysineLysine-d495 - 110< 15≥ 0.995
PhenylalaninePhenylalanine-d595 - 110< 15≥ 0.995
TryptophanTryptophan-d595 - 110< 15≥ 0.995
TyrosineTyrosine-d795 - 110< 15≥ 0.995

Data synthesized from multiple sources.

Table 3: Performance Data for Other Deuterated Amino Acid Internal Standards

Amino AcidDeuterated Internal StandardAccuracy (% Bias)Precision (% RSD)Linearity (r²)
GlutamineGlutamine-d595 - 110< 15≥ 0.995
ProlineProline-d795 - 110< 15≥ 0.995
SerineSerine-d395 - 110< 15≥ 0.995

Data synthesized from multiple sources.

Experimental Protocol: Evaluation of Deuterated Internal Standard Performance

This section provides a generalized protocol for the systematic evaluation and comparison of different deuterated internal standards for a target amino acid in a biological matrix (e.g., plasma).

1. Objective: To assess and compare the analytical performance (accuracy, precision, linearity, and matrix effect) of different deuterated internal standards for a specific amino acid using LC-MS/MS.

2. Materials:

  • Target amino acid analytical standard

  • Different deuterated internal standards for the target amino acid (e.g., d3-Leucine, d10-Leucine)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • LC-MS/MS grade solvents (e.g., acetonitrile, methanol (B129727), water) and reagents (e.g., formic acid)

  • Protein precipitation agent (e.g., methanol or acetonitrile)

  • Calibrated analytical balance, pipettes, and other standard laboratory equipment

3. Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard in an appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking the analyte into a surrogate matrix (e.g., stripped serum or a synthetic matrix) at various concentrations. Add a constant concentration of one of the deuterated internal standards to each calibration standard. Repeat this for each deuterated internal standard being evaluated.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte into the biological matrix. Add a constant concentration of one of the deuterated internal standards to each QC sample. Repeat this for each deuterated internal standard.

  • Matrix Effect Samples:

    • Set A (Neat Solution): Analyte and internal standard in reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with analyte and internal standard.

    • Prepare these sets for each of the six different matrix sources.

4. LC-MS/MS Analysis:

  • Develop an LC-MS/MS method with optimized chromatographic separation and mass spectrometric detection (MRM transitions) for the analyte and each deuterated internal standard.

  • Analyze the prepared calibration standards, QC samples, and matrix effect samples.

5. Data Analysis:

  • Linearity: Construct a calibration curve for each internal standard by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. Determine the coefficient of determination (r²).

  • Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days. Calculate the accuracy (% bias from the nominal concentration) and precision (% RSD) for intra-day and inter-day runs.

  • Matrix Effect: Calculate the matrix factor (MF) for the analyte and each internal standard using the following formula:

    • MF = (Peak area in Set B) / (Peak area in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

  • Internal Standard Normalized Matrix Factor: Calculate the IS-normalized MF to assess how well the internal standard compensates for matrix effects.

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • Calculate the %RSD of the IS-normalized MF across the six different matrix sources. A lower %RSD indicates better compensation for matrix variability.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the performance of different deuterated internal standards.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solutions (Analyte & IS variants) B Prepare Calibration Standards (in surrogate matrix) A->B C Prepare QC Samples (in biological matrix) A->C D Prepare Matrix Effect Samples (6 different sources) A->D E LC-MS/MS Analysis B->E C->E D->E F Assess Linearity (r²) E->F G Determine Accuracy (% Bias) E->G H Calculate Precision (% RSD) E->H I Evaluate Matrix Effect Compensation E->I

Experimental workflow for comparing deuterated internal standards.

Conclusion

The selection of an appropriate deuterated internal standard is a critical step in the development of a robust and reliable LC-MS/MS method for amino acid quantification. While this guide provides a comparative overview based on available data, it is crucial for researchers to perform their own validation experiments within their specific analytical method and biological matrix. By systematically evaluating the performance of different deuterated internal standards, researchers can ensure the highest quality data for their studies. For applications demanding the highest level of accuracy, the

Safety Operating Guide

Proper Disposal of Acetyl-L-threonine-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the responsible disposal of chemical reagents is a critical aspect of maintaining a safe and compliant environment. This guide provides a detailed protocol for the proper disposal of Acetyl-L-threonine-d5, a deuterated form of N-Acetylthreonine. While this compound is not classified as a hazardous substance, its nature as a chemical irritant necessitates careful handling and adherence to established disposal procedures.[1]

The primary steps for disposal involve consulting the Safety Data Sheet (SDS) and institutional guidelines, assessing the hazards, and selecting the appropriate disposal method based on the quantity and local regulations.

Step-by-Step Disposal Protocol

  • Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before proceeding with disposal, the first and most critical step is to review the manufacturer-provided SDS for this compound. This document contains specific information regarding the compound's hazards, handling, and recommended disposal methods. Concurrently, it is imperative to consult your institution's chemical hygiene plan and waste disposal guidelines, as these will provide the definitive procedures to be followed within your organization.[1]

  • Hazard Assessment: Acetyl-L-threonine and its derivatives are generally considered non-hazardous irritants, primarily causing potential eye irritation.[1] However, a thorough risk assessment should always be conducted in the context of the specific experimental conditions and quantities being handled.

  • Determine the Appropriate Waste Category: Based on the hazard assessment and institutional policies, determine the correct waste category. It is likely to be classified as a non-hazardous chemical waste. A key determination is whether your institution permits drain or regular trash disposal for such materials. Many institutions mandate that all chemical waste, regardless of hazard level, be collected for professional disposal to mitigate any potential risks.[1]

  • Select a Disposal Option: For small quantities typically used in research, several disposal options may be available, pending institutional approval.[1]

Disposal Options for this compound

Disposal OptionConsiderations
Chemical Waste Collection This is the most conservative and frequently required method.[1] Collect all this compound waste in a designated, clearly labeled container for pickup by your institution's hazardous waste management service.
Drain Disposal For small amounts of water-soluble, non-hazardous chemicals, some institutions may permit flushing down the sanitary sewer with a large volume of water to dilute the chemical to negligible concentrations.[1] This is strictly subject to institutional and local regulations.
Solid Waste Disposal Solid this compound may potentially be disposed of in the regular trash if it is securely contained and labeled as non-hazardous.[1] However, this is often discouraged to prevent accidental exposure to custodial staff.[1]
Container Decontamination Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as chemical waste. After decontamination and defacing the label, the container can often be discarded as regular laboratory glass or plastic waste.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste sds Consult SDS and Institutional Guidelines start->sds assess Hazard Assessment sds->assess category Determine Waste Category assess->category decision Disposal Option Permitted by Institution? category->decision chem_waste Collect as Chemical Waste decision->chem_waste No drain Drain Disposal (Small Quantities, Copious Water) decision->drain Yes (Aqueous) solid Solid Waste Disposal (Securely Contained) decision->solid Yes (Solid) end End: Proper Disposal chem_waste->end drain->end solid->end

Caption: Decision workflow for this compound disposal.

References

Comprehensive Safety and Handling Guide for Acetyl-L-threonine-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Acetyl-L-threonine-d5. The following procedural guidance outlines operational and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification
Personal Protective Equipment (PPE)

The consistent use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification & Use
Eye/Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against dust particles and splashes.[1][2]
Hand Protection Disposable Nitrile or Latex GlovesChange gloves frequently, especially if they become contaminated.[1][3] Avoid petroleum-based hand creams, as they may increase glove permeability.[3]
Body Protection Laboratory CoatA full-length lab coat, worn closed with sleeves rolled down, is required to protect skin and clothing from contamination.[3][4]
Respiratory Protection NIOSH/CEN Approved RespiratorRecommended when handling large quantities of the powder outside of a fume hood or when dust formation is likely.[1]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for maintaining the integrity of the compound and the safety of laboratory personnel.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.[1]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by cleaning the area and ensuring all required equipment is within reach.

  • Weighing (Solid Form):

    • If possible, weigh the compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any fine powder.

    • Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust clouds.

  • Solution Preparation:

    • When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • The choice of solvent is critical to prevent the exchange of deuterium (B1214612) atoms. Use high-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate.[5] Avoid acidic or basic aqueous solutions which can compromise isotopic purity.[5][6]

Storage

Proper storage is critical to maintain the stability and isotopic purity of this compound.[5][6]

Form Storage Condition Rationale
Solid (Lyophilized Powder) Store at -20°C or colder in a desiccator.[5]Protects from moisture and minimizes degradation.
Solutions Store in a tightly sealed, amber vial at 2-8°C (short-term) or -20°C (long-term).[5][6]Protects from light and prevents solvent evaporation and degradation.
Spill and Emergency Procedures

Spill Cleanup:

  • Evacuate the immediate area if a large amount of dust is generated.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, gently sweep or vacuum the material. Avoid dry sweeping that creates dust. Place the collected material into a sealed container for disposal.[1]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with soap and water.

First Aid Measures:

Exposure Route Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Wash the affected area immediately with soap and plenty of water.[1][2]
Eye Contact Flush eyes with water for at least 15 minutes as a precaution.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan
  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1] Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with the chemical (e.g., gloves, pipette tips, paper towels) should be collected in a sealed, labeled container and disposed of as chemical waste according to local, state, and federal regulations.

Visualized Workflows and Relationships

To further clarify the procedures and safety hierarchy, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Solid prep_area->weigh dissolve Prepare Solution weigh->dissolve store_solid Store Solid (-20°C) weigh->store_solid store_solution Store Solution (2-8°C or -20°C) dissolve->store_solution dispose_waste Collect Chemical Waste dissolve->dispose_waste dispose_unused Dispose of Unused Product store_solid->dispose_unused store_solution->dispose_unused

Caption: Experimental workflow for handling this compound.

G node_eng Engineering Controls (Fume Hood) node_admin Administrative Controls (Safe Work Practices) node_eng->node_admin Reduces Hazard at Source node_ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) node_admin->node_ppe Reduces Worker Exposure

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.